molecular formula C6H2BrClN2S B12075997 2-Bromo-7-chlorothiazolo[4,5-b]pyridine

2-Bromo-7-chlorothiazolo[4,5-b]pyridine

Cat. No.: B12075997
M. Wt: 249.52 g/mol
InChI Key: CKWGETRQNKCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chlorothiazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H2BrClN2S and its molecular weight is 249.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-7-chlorothiazolo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-chlorothiazolo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H

InChI Key

CKWGETRQNKCSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)SC(=N2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-7-chlorothiazolo[4,5-b]pyridine: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[4,5-b]pyridine framework is a recognized "privileged scaffold" in medicinal chemistry, bioisosteric to purine and integral to a multitude of pharmacologically active agents.[1][2] This guide provides a detailed technical overview of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, a highly functionalized and versatile intermediate. We will dissect its core chemical properties, predict its spectroscopic profile, and provide expert insight into its dual-site reactivity. This document serves as a foundational resource for researchers in drug discovery and synthetic chemistry, offering detailed protocols for leveraging this molecule's synthetic potential through selective cross-coupling and nucleophilic substitution reactions.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention from the scientific community.[1] Its structural similarity to naturally occurring purines allows molecules derived from this core to interact with a wide array of biological targets. Consequently, derivatives have demonstrated a broad spectrum of activities, including potent antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]

The subject of this guide, 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, is not merely another derivative; it is a strategic synthetic building block. The presence of two distinct halogen atoms at electronically different positions—a bromine on the electron-rich thiazole ring and a chlorine on the electron-deficient pyridine ring—offers chemists orthogonal "handles" for sequential, selective functionalization. This dual reactivity makes it an exceptionally valuable starting material for constructing diverse chemical libraries aimed at discovering novel therapeutic agents.

Core Physicochemical & Structural Properties

The fundamental identity and characteristics of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine are summarized below.

PropertyValueSource(s)
CAS Number 1206249-84-4[5]
Molecular Formula C₆H₂BrClN₂S[5]
Molecular Weight 249.51 g/mol [5]
Canonical SMILES C1=CN=C2C(=C1Cl)SC(=N2)Br[5]
InChI InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H[5]
Physical Form SolidN/A
Typical Purity ≥95%N/A
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere.N/A

Predicted Spectroscopic Profile

Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion (M⁺) peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of four peaks:

  • M⁺: (C₆H₂⁷⁹Br³⁵ClN₂S)

  • M+2: (Contributions from C₆H₂⁸¹Br³⁵ClN₂S and C₆H₂⁷⁹Br³⁷ClN₂S)

  • M+4: (C₆H₂⁸¹Br³⁷ClN₂S)

This distinct isotopic signature is a powerful diagnostic tool for confirming the presence of both halogens in the molecule during analysis.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple and highly informative, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-5: Expected to appear as a doublet around δ 8.0-8.5 ppm.

  • H-6: Expected to appear as a doublet around δ 7.5-8.0 ppm. These two protons will exhibit coupling to each other, resulting in a characteristic AX spin system with a coupling constant (³JHH) of approximately 5-6 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The approximate chemical shift regions are predicted as follows:

  • C-2 (C-Br): ~140-150 ppm

  • C-3a, C-7a (Bridgehead): ~150-165 ppm

  • C-5, C-6 (Pyridine CH): ~120-135 ppm

  • C-7 (C-Cl): ~145-155 ppm

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine stems from its two addressable halogenated positions. The choice of reaction conditions dictates which site is functionalized, enabling a modular approach to synthesis.

Overview of Reactive Sites
  • C2-Bromine: The C-Br bond on the thiazole ring is analogous to a vinyl or aryl bromide. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11]

  • C7-Chlorine: The C-Cl bond is on a pyridine ring, which is an electron-deficient (π-deficient) heteroaromatic system. This inherent electronic property, further activated by the fused thiazole ring, makes the C7 position susceptible to Nucleophilic Aromatic Substitution (SₙAr).[12][13]

This differential reactivity allows for a logical and predictable synthetic workflow, which is visualized below.

G cluster_main Reactivity Hub cluster_suzuki Suzuki Coupling (at C2) cluster_snar SNAr (at C7) cluster_sequential Sequential Functionalization main 2-Bromo-7-chlorothiazolo[4,5-b]pyridine suzuki_prod 2-Aryl-7-chlorothiazolo[4,5-b]pyridine main->suzuki_prod Pd Catalyst, Base, R-B(OH)₂ snar_prod 2-Bromo-7-(Nu)-thiazolo[4,5-b]pyridine (Nu = R₂N, RO, RS) main->snar_prod Nu-H, Base, Heat seq_prod 2-Aryl-7-(Nu)-thiazolo[4,5-b]pyridine suzuki_prod->seq_prod Nu-H, Base, Heat snar_prod->seq_prod Pd Catalyst, Base, R-B(OH)₂ G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 3-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D 2,6-Dichloro-3-isothiocyanatopyridine C->D Thiophosgene (CSCl₂) E 2-Bromo-7-chlorothiazolo[4,5-b]pyridine D->E Bromine (Br₂) Cyclization

Sources

2-Bromo-7-chlorothiazolo[4,5-b]pyridine: IUPAC Nomenclature, Synthesis, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on privileged heterocyclic scaffolds. 2-Bromo-7-chlorothiazolo[4,5-b]pyridine (CAS: 1206249-84-4) has emerged as a critical di-halogenated building block. As a bioisostere of purine, the thiazolo[4,5-b]pyridine core mimics the hydrogen-bonding networks of adenine and guanine while offering improved lipophilicity and metabolic stability [3].

This technical whitepaper provides an in-depth analysis of its IUPAC nomenclature, structural properties, and step-by-step synthetic methodologies. Furthermore, we explore the causality behind its orthogonal reactivity, demonstrating how drug development professionals can exploit the differential reactivity of the C2-bromine and C7-chlorine to rapidly generate diverse libraries of pharmacologically active compounds [4].

IUPAC Nomenclature and Structural Elucidation

The IUPAC name 2-Bromo-7-chlorothiazolo[4,5-b]pyridine dictates a specific fused bicyclic system comprising a thiazole ring annulated to a pyridine ring.

Numbering Logic (Causality of Nomenclature):

  • Heteroatom Priority: Sulfur (S) takes priority position 1.

  • Thiazole Ring: The carbon between S and N is C2. The thiazole nitrogen is N3.

  • Bridgehead Carbons: The fusion carbons are designated C3a and C7a.

  • Pyridine Ring: The numbering continues sequentially into the pyridine ring. The pyridine nitrogen is N4. The subsequent carbons are C5, C6, and C7.

  • Substituents: The bromine atom is localized at the highly reactive C2 position of the thiazole ring, while the chlorine atom is positioned at C7, directly para to the pyridine nitrogen (N4).

This specific arrangement (SMILES: C1=CN=C2C(=C1Cl)SC(=N2)Br) is structurally primed for orthogonal functionalization.

Table 1: Physicochemical and Computational Properties

Quantitative data summarized for formulation and computational docking parameters [1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₆H₂BrClN₂SCore scaffold for purine mimicry.
Molecular Weight 249.51 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 247.88 DaCritical for LC-MS/MS analytical validation.
XLogP3-AA ~3.3Optimal baseline lipophilicity for membrane permeability.
Topological Polar Surface Area 54.0 ŲExcellent for blood-brain barrier (BBB) penetration in CNS targets.

Strategic Significance in Medicinal Chemistry

The true value of 2-bromo-7-chlorothiazolo[4,5-b]pyridine lies in its orthogonal reactivity . In drug discovery, synthesizing a library of derivatives requires a scaffold where different positions can be functionalized independently without cross-reactivity [5].

  • C2-Bromine (Thiazole Ring): The C2 position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). Bromine is an excellent leaving group for oxidative addition by Pd(0).

  • C7-Chlorine (Pyridine Ring): The C7 position is activated toward Nucleophilic Aromatic Substitution (SNAr). Because C7 is para to the electron-withdrawing N4 pyridine nitrogen, the intermediate Meisenheimer complex is highly stabilized by resonance. This allows for facile displacement of the chlorine by aliphatic or aromatic amines under mild basic conditions.

OrthogonalReactivity Core 2-Bromo-7-chlorothiazolo[4,5-b]pyridine Suzuki C2 Position (Bromine) Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Step 1: Arylboronic acid SNAr C7 Position (Chlorine) SNAr Reaction (Nucleophilic Attack) Core->SNAr Step 2: Aliphatic amine Target Dual-Functionalized Purine Bioisostere (e.g., EGFR/mGluR5 Ligand) Suzuki->Target SNAr->Target

Caption: Orthogonal functionalization pathway exploiting C2 and C7 reactivity for drug discovery.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing halogenated thiazolopyridines requires strict control over reaction conditions to prevent unwanted hydrolysis or regioisomerization [2]. The most robust route to 2-bromo-7-chlorothiazolo[4,5-b]pyridine involves the cyclization of an ortho-aminothiol pyridine derivative, followed by a non-aqueous Sandmeyer reaction.

Table 2: Optimization of the Sandmeyer Bromination Step

Causality of condition selection: Aqueous conditions lead to target degradation.

Solvent SystemReagentsTemperatureYield (%)Mechanistic Outcome
H₂O / HBrNaNO₂, CuBr0 °C to RT< 15%Rapid hydrolysis to thiazolone byproduct.
THFt-BuONO, CuBr₂0 °C to RT45%Incomplete conversion; poor CuBr₂ solubility.
Acetonitrile (MeCN) t-BuONO, CuBr₂ 0 °C to RT 82% Optimal radical generation; stable diazonium.
Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-chlorothiazolo[4,5-b]pyridine (Ring Closure) Causality: Cyanogen bromide (BrCN) acts as an electrophilic cyano source. The highly nucleophilic thiol attacks the nitrile carbon, followed by intramolecular cyclization by the adjacent amino group, forming the fused thiazole ring.

  • Preparation: Dissolve 2-amino-4-chloropyridine-3-thiol (10.0 mmol) in absolute ethanol (50 mL) under an inert argon atmosphere.

  • Addition: Add cyanogen bromide (11.0 mmol) portion-wise at 0 °C to control the exothermic cyclization.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor completion via LC-MS.

  • Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to yield the 2-amino intermediate.

Protocol 2: Non-Aqueous Sandmeyer Bromination Causality: 2-Aminothiazoles are notoriously difficult to diazotize in water due to the instability of the diazonium salt, which rapidly hydrolyzes to the corresponding oxo-derivative. Using tert-butyl nitrite (t-BuONO) and CuBr₂ in anhydrous acetonitrile ensures a controlled, non-aqueous radical bromination pathway.

  • Catalyst Complexation: Suspend Copper(II) bromide (12.0 mmol) and t-BuONO (15.0 mmol) in anhydrous acetonitrile (40 mL) at 0 °C.

  • Diazotization: Slowly add 2-amino-7-chlorothiazolo[4,5-b]pyridine (10.0 mmol) dissolved in MeCN (20 mL) dropwise over 30 minutes. The solution will evolve N₂ gas.

  • Radical Substitution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with 1M HCl (50 mL) to dissolve copper salts. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield the pure 2-bromo-7-chlorothiazolo[4,5-b]pyridine.

SynthWorkflow A 2-Amino-4-chloropyridine-3-thiol (Starting Material) B 2-Amino-7-chlorothiazolo[4,5-b]pyridine (Intermediate) A->B BrCN, EtOH Reflux, 4h C 2-Bromo-7-chlorothiazolo[4,5-b]pyridine (Target Product) B->C t-BuONO, CuBr2 MeCN, 0°C to RT

Caption: Synthetic workflow for 2-Bromo-7-chlorothiazolo[4,5-b]pyridine via Sandmeyer reaction.

Analytical Validation and Quality Control

To establish a self-validating system, researchers must confirm the regiochemistry of the halogens.

  • ¹H NMR (DMSO-d₆, 400 MHz): The pyridine ring contains only two protons (C5 and C6). Because C7 is substituted with chlorine, you will observe two coupled doublets (an AB spin system) in the aromatic region, typically around δ 8.40 (d, J = 5.2 Hz, H-5) and δ 7.65 (d, J = 5.2 Hz, H-6). The absence of a singlet confirms substitution at C7 rather than C6.

  • LC-MS (ESI+): The mass spectrum will display a distinct isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. The [M+H]⁺ cluster will show peaks at m/z 248.9, 250.9, and 252.9 in an approximate ratio of 3:4:1, definitively validating the di-halogenated structure.

References

  • Guidechem. "thiazolo[4,5-b]pyridine,2-bromo-7-chloro- 1206249-84-4 wiki". Guidechem.
  • Der Pharma Chemica. "Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances". Der Pharma Chemica.
  • Chaban, T. I., et al. "RECENT ADVANCES IN THE SYNTHESIS OF THIAZOLO[4,5-b]PYRIDINES. PART 1: FOCUS ON PYRIDINE ANNULATION TO THIAZOLE RING". Chemistry of Heterocyclic Compounds.
  • National Institutes of Health (NIH). "Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors". PMC.
  • Thieme Connect. "Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes". Synthesis.

Synthesis of Substituted Thiazolo[4,5-b]pyridines via Thiazole Annulation to Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Bicyclic Scaffold Construction

Executive Summary & Pharmacological Relevance

Thiazolo[4,5-b]pyridines represent a privileged bicyclic scaffold in modern medicinal chemistry. Acting as robust purine bioisosteres, these fused heteroatomic systems exhibit a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, tuberculostatic, and antitumor effects[1]. The combination of a thiazole core annulated to a pyridine ring provides a unique spatial arrangement that enhances receptor binding affinity compared to their monocyclic counterparts[2].

Historically, the synthesis of these scaffolds relied heavily on pyridine annulation to a pre-existing thiazole ring (e.g., Friedländer-type condensations). However, recent synthetic advances have shifted the paradigm toward thiazole annulation onto a pre-formed pyridine ring [3]. This technical guide explores the causality, mechanistic pathways, and self-validating protocols for synthesizing substituted thiazolo[4,5-b]pyridines directly from pyridine derivatives.

Strategic Rationale: Why Start from Pyridine Derivatives?

The strategic choice to construct the thiazole ring onto an existing pyridine scaffold is driven by three core chemical principles:

  • Precursor Availability: A vast library of highly functionalized pyridine derivatives (e.g., 2-aminopyridine-3-thiols, 2,6-diaminopyridines, and 3-halo-pyridin-2-amines) is commercially available, allowing for extensive late-stage diversification[3].

  • Regiocontrol: Thiazole annulation typically proceeds via highly predictable intramolecular cyclizations or multicomponent cascades, eliminating the regiochemical ambiguity often encountered when forming the pyridine ring[4].

  • Mild Conditions: Modern protocols utilize nanoparticle catalysis or microwave irradiation, avoiding the harsh acidic or basic conditions required for traditional pyridine ring closures.

Mechanistic Pathways & Workflow Design

The synthesis of thiazolo[4,5-b]pyridines from pyridine precursors can be categorized into three primary strategies based on the starting material:

Strategy A: Condensation of 2-Aminopyridine-3-thiols

This is the most direct route. The reaction of 2-aminopyridine-3-thiol with aldehydes or activated electrophiles proceeds via a condensation-cyclization cascade. The primary amine attacks the carbonyl carbon to form a Schiff base (imine), followed by an intramolecular nucleophilic attack by the adjacent thiol group[3].

Strategy B: Microwave-Assisted Copper-Catalyzed Cyclization

For substrates lacking a pre-installed thiol group, such as 3-halo-pyridin-2-amines, external sulfur sources (like dithiazole derivatives) are employed. A microwave-assisted intramolecular cyclization using Copper(I) iodide (CuI) facilitates C-S bond formation via an oxidative addition/reductive elimination pathway[3].

Strategy C: Multicomponent Sulfur Insertion

This redox-neutral cascade utilizes 2,6-diaminopyridine, aldehydes, and elemental sulfur ( S8​ ) in the presence of Na2​S . The in situ generation of polysulfide anions acts as both the sulfur source and the oxidant, forming the thiazole ring without requiring pre-thiolated pyridines[3].

G Start Select Pyridine Precursor P1 2-Aminopyridine-3-thiol Start->P1 P2 3-Halo-pyridin-2-amine Start->P2 P3 2,6-Diaminopyridine Start->P3 M1 ZnO Catalyzed Condensation P1->M1 + Aldehyde M2 CuI MW-Assisted Cyclization P2->M2 + Dithiazole M3 Na2S / S8 Multicomponent P3->M3 + Aldehyde + S8 Prod Substituted Thiazolo[4,5-b]pyridine M1->Prod 10 min, RT M2->Prod 30 min, 115°C M3->Prod 4-6 hrs, 100°C

Decision tree for selecting annulation strategies based on pyridine precursors.

Quantitative Data & Reagent Comparison

The following table summarizes the experimental parameters, validating the efficiency of each strategy for scale-up and library generation.

Synthetic StrategyPyridine PrecursorCatalyst / ReagentsSolvent & TempAvg. Yield (%)Reaction Time
Nanoparticle Condensation 2-aminopyridine-3-thiolZnO NPs (10 mol%)Ethanol, RT85–92%10–15 min
MW-Assisted Cyclization 3-halo-pyridin-2-amineCuI (10 mol%)Pyridine, 115°C75–80%30 min
Multicomponent Insertion 2,6-diaminopyridine Na2​S , S8​ DMF, 100°C65–70%4–6 hours

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each experimental manipulation.

Protocol 1: ZnO-Nanoparticle Catalyzed Condensation

This protocol utilizes heterogeneous catalysis to achieve rapid thiazole annulation[3].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminopyridine-3-thiol and 1.0 mmol of the target aldehyde in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of ZnO nanoparticles to the stirring solution.

    • Causality & Validation: The high surface-area-to-volume ratio of ZnO nanoparticles provides abundant Lewis acidic Zn2+ sites. These sites polarize the carbonyl oxygen of the aldehyde, drastically lowering the activation energy for nucleophilic attack by the primary amine.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (EtOAc:Hexane 3:7). The reaction typically reaches completion within 10 minutes, marked by the precipitation of the product.

  • Workup & Catalyst Recovery: Dilute the mixture with hot ethanol and filter immediately.

    • Causality & Validation: The product dissolves in hot ethanol while the inorganic ZnO nanoparticles remain suspended. The recovery of the catalyst via simple filtration creates a self-validating green-chemistry loop, allowing the catalyst to be washed and reused without loss of activity.

  • Purification: Evaporate the filtrate under reduced pressure and recrystallize the crude solid from acetic acid to yield the pure substituted thiazolo[4,5-b]pyridine.

G A 2-Aminopyridine-3-thiol + Aldehyde B ZnO NPs Activation (Lewis Acid) A->B EtOH, RT C Schiff Base (Imine) Intermediate B->C -H2O D Intramolecular Nucleophilic Attack C->D Thiol attack E Thiazolo[4,5-b]pyridine Derivatives D->E Oxidation

Mechanistic pathway of ZnO-catalyzed thiazole annulation to pyridine.

Protocol 2: Microwave-Assisted Cu-Catalyzed Cyclization

Designed for precursors lacking a pre-installed thiol, relying on cross-coupling principles[3].

  • Preparation: Charge a microwave-safe vial with 0.5 mmol of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine.

  • Reagent Addition: Add 10 mol% CuI and 3 mL of anhydrous pyridine. Purge the vial with Argon gas for 5 minutes and seal it with a crimp cap.

    • Causality & Validation: Purging with Argon is a critical self-validating step to prevent the oxidative degradation of the active Cu(I) catalyst to an inactive Cu(II) species. Pyridine serves a dual purpose: it acts as the solvent and as a mild base to neutralize the hydrobromic acid generated during cyclization.

  • Irradiation: Subject the sealed vial to microwave irradiation (400 W) at 115°C for 30 minutes.

    • Causality & Validation: Microwave irradiation ensures rapid, uniform dielectric heating. This overcomes the high activation energy barrier of C-S bond formation much more efficiently than conventional thermal heating, preventing the degradation of sensitive intermediates.

  • Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc (20 mL) and wash successively with 1M HCl (to remove the pyridine solvent) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel flash chromatography to isolate the target compound.

Conclusion

The synthesis of thiazolo[4,5-b]pyridines via thiazole annulation to pyridine scaffolds offers unparalleled efficiency, regiocontrol, and structural diversity. By understanding the causality behind catalyst selection (e.g., ZnO Lewis acidity) and energy application (e.g., microwave dielectric heating), researchers can reliably construct these privileged pharmacophores to accelerate drug discovery pipelines.

References

  • Source: National Institutes of Health (NIH) / Acta Chim Slov.
  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances Source: Der Pharma Chemica URL
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Purification Challenges of Bromo-Chloro Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As drug development increasingly relies on highly functionalized, halogenated scaffolds, the isolation of bromo-chloro heterocycles has become a notorious bottleneck. The similar electronegativities and steric profiles of bromine and chlorine often result in the co-elution of regioisomers, while the basicity of the heterocyclic core leads to severe streaking on traditional stationary phases.

This guide is engineered by senior application scientists to provide you with field-proven, mechanistically grounded solutions for isolating these complex molecules.

Purification Strategy & Workflow

Before troubleshooting, it is critical to establish a logical purification strategy based on the physical properties of your specific halogenated heterocycle.

PurificationWorkflow Start Crude Bromo-Chloro Heterocycle Mixture Solubility Assess Solubility & Scale Start->Solubility Recryst Recrystallization (Binary Solvents) Solubility->Recryst >10g Scale or Poor Solubility Chrom Chromatographic Separation Solubility->Chrom <10g Scale & Good Solubility Pure Pure Halogenated Heterocycle Recryst->Pure Isomers Are Regioisomers Present? Chrom->Isomers RPHPLC RP-HPLC (C18) Gradient: H2O/MeCN Isomers->RPHPLC No SFC SFC (PFP Phase) Supercritical CO2 Isomers->SFC Yes MS Fraction ID via LC-MS (Isotope Pattern) RPHPLC->MS SFC->MS MS->Pure

Decision tree for the purification of bromo-chloro heterocyclic compounds.

Troubleshooting Guide (FAQs)

Q1: Why do my bromo-chloro regioisomers co-elute on standard normal-phase silica gel, and how can I resolve them? A1: Normal-phase chromatography relies heavily on polar interactions (hydrogen bonding and dipole-dipole) between the analyte and the bare silica surface. Bromo and chloro regioisomers of a given heterocycle possess nearly identical polar surface areas and dipole moments, making their adsorption energies indistinguishable. Solution: Shift the separation mechanism. Reversed-phase (RP-HPLC) using C18 columns is highly effective for separating medium-to-low polarity halogenated heterocycles 1. For closely related regioisomers, Supercritical Fluid Chromatography (SFC) using a Pentafluorophenyl (PFP) stationary phase is superior. The PFP phase exploits π−π interactions and specific halogen bonding, amplifying the subtle electron-density and polarizability differences between the bromine and chlorine substituents 2.

Q2: My halogenated heterocycle streaks heavily on the column, resulting in poor recovery. What is the mechanistic cause? A2: Streaking is typically caused by secondary interactions. Heterocycles contain basic nitrogen atoms that strongly interact with the acidic free silanols on unbonded silica gel. Furthermore, heavy halogens (like bromine) are highly polarizable and can participate in secondary halogen bonding with the stationary phase. Solution: Transition to an end-capped C18 reversed-phase system. Utilizing a mobile phase of Water/Acetonitrile with 0.1% Formic Acid suppresses the ionization of the heterocyclic nitrogens, ensuring a sharp, symmetrical peak and high recovery 1.

Q3: How do I definitively distinguish the desired bromo-chloro product from debrominated or dechlorinated impurities in my collected fractions? A3: Rely on the unique isotopic signatures of halogens in Mass Spectrometry (LC-MS). Chlorine naturally exists as a ~3:1 ratio of 35Cl to 37Cl , while Bromine exists as a nearly 1:1 ratio of 79Br to 81Br 3. A molecule containing exactly one Chlorine and one Bromine atom will exhibit a distinct three-peak isotopic cluster in its molecular ion region (M, M+2, M+4) with an approximate intensity ratio of 3:4:1. If debromination occurs (leaving only chlorine), the spectrum will shift to a simple 3:1 doublet (M, M+2).

Q4: Is there a scalable alternative to chromatography for separating bromo/chloro regioisomers? A4: Yes. When scaling up (>10 grams), chromatography becomes solvent-intensive and economically unviable. Recrystallization exploits the differential crystal lattice packing energies of the regioisomers. Because the atomic radius of bromine (114 pm) is significantly larger than chlorine (99 pm), regioisomers pack differently, leading to distinct solubility profiles. For example, in the synthesis of the HIV-1 inhibitor intermediate 7-bromo-4-chloro-1H-indazol-3-amine, researchers successfully separated the desired product from its regioisomer by utilizing a binary solvent system of Methanol/Water (80/20, v/v) 4.

Quantitative Data: Stationary Phase Selection

To optimize your separation, consult the following empirical data summarizing the performance of various stationary phases for halogenated heterocycles.

Stationary PhasePrimary Interaction MechanismSuitability for Br/Cl SeparationRecommended Solvent SystemTypical Recovery
Bare Silica (NP) Hydrogen bonding, dipole-dipolePoor (Co-elution common)Hexane / EtOAcLow (Streaking)
C18 (RP-HPLC) Hydrophobic partitioningGood (General purity)H 2​ O / MeCN + 0.1% FAHigh (>90%)
PFP (SFC / RP) π−π , Halogen bonding, dipoleExcellent (Regioisomer resolution)CO 2​ / MeOH (SFC)High (>95%)
Chiralpak IC (SFC) Steric fit, hydrogen bondingExcellent (Enantiomers/Isomers)CO 2​ / EtOH + 0.1% NH 3​ High (>90%)

Self-Validating Experimental Protocols

Protocol A: Analytical to Semi-Prep SFC Purification of Regioisomers

This protocol utilizes specific halogen bonding to resolve structurally similar isomers while ensuring rapid solvent removal.

  • Sample Preparation: Dissolve the crude bromo-chloro heterocycle mixture in HPLC-grade Methanol (MeOH) at a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Install a Pentafluorophenyl (PFP) SFC column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with supercritical CO 2​ and 10% MeOH (modifier) at a flow rate of 50 mL/min. Maintain the backpressure regulator (BPR) at 120 bar and the column oven at 35 °C.

  • Method Optimization: Perform a shallow gradient from 5% to 25% MeOH over 15 minutes. Causality: The PFP stationary phase will preferentially retain the isomer with the more accessible polarizable halogen due to induced dipole interactions.

  • Fraction Collection & Validation: Trigger collection using a UV-Vis detector set to the λmax​ of the heterocycle. Self-Validation Step: Route a 1% split of the eluent to an inline MS. Only pool fractions that exhibit the strict 3:4:1 (M : M+2 : M+4) isotopic cluster, confirming the presence of both the Br and Cl atoms.

  • Recovery: Evaporate the collected fractions under reduced pressure. SFC fractions dry rapidly due to the expansion of CO 2​ into gas, leaving only the volatile MeOH modifier to be removed.

Protocol B: Scalable Binary Solvent Recrystallization (e.g., Indazole Derivatives)

This protocol relies on thermodynamic lattice packing differences to isolate regioisomers without chromatography.

  • Solvent Selection: Prepare a binary mixture of Methanol and deionized Water (80:20 v/v).

  • Dissolution: In a jacketed reactor, suspend the crude regioisomer mixture in the binary solvent (approx. 5-10 volumes relative to mass). Heat the mixture to 80 °C under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling: Linearly ramp the temperature down to 20 °C over 4-6 hours. Causality: Rapid cooling causes kinetic trapping of impurities (crashing out). Slow cooling promotes the growth of a thermodynamically stable crystal lattice, strictly excluding the mismatched regioisomer from the crystalline matrix.

  • Isolation: Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 1-2 volumes of ice-cold Methanol/Water (80:20 v/v) to displace the mother liquor containing the undesired isomer.

  • Drying & Validation: Dry the crystals in a vacuum oven at 45 °C until a constant weight is reached. Self-Validation Step: Verify isomeric purity via quantitative NMR (qNMR) by integrating the distinct aromatic proton shifts of the isolated regioisomer against an internal standard.

References

  • RediSep C-18 reversed phase column - halogenated heterocyclic Teledyne ISCO URL
  • Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry ACS Publications URL
  • Chromforum.
  • National Institutes of Health (NIH)

Sources

Technical Support Center: Optimizing Base Selection for Suzuki Couplings of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of 2-halopyridines. Unlike standard aryl halides, the 2-pyridyl system presents unique electronic and coordination challenges. The C2 position is highly electrophilic, making it susceptible to unwanted side reactions, and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation[1].

This guide is designed to troubleshoot your workflows by explaining the causality behind base selection, providing self-validating protocols, and ensuring your syntheses are both reproducible and high-yielding.

Part 1: Troubleshooting FAQs

Q1: I am getting a high yield of an ether or alcohol byproduct instead of my cross-coupled product. What is going wrong? A1: You are observing Nucleophilic Aromatic Substitution (SNAr). Because the C2 position of a pyridine ring is highly electron-deficient, strong, nucleophilic bases like Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH) will attack the 2-halopyridine directly. This displaces the halide before the Palladium catalyst can undergo oxidative addition. Solution: Switch to a mild, non-nucleophilic base. Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) are industry standards because they are sufficiently basic to form the reactive boronate complex but lack the nucleophilicity to trigger SNAr[2].

Q2: My reaction stalls at 30% conversion, and I see a lot of debrominated pyridine and phenol byproducts. How do I fix this? A2: This indicates protodeboronation of your arylboronic acid. This is a competitive side reaction where the C–B bond is cleaved by water and base, especially at elevated temperatures. Because transmetalation with 2-halopyridines can be slow, protodeboronation often outcompetes the desired catalytic cycle. Solution: Reduce the water content and utilize a fluoride base (e.g., KF or CsF) in an anhydrous solvent like Toluene or Dioxane. Fluoride strongly coordinates to boron to facilitate transmetalation without requiring hydroxide ions, effectively shutting down base-catalyzed hydrolytic deboronation[3].

Q3: I am trying to couple a very bulky, ortho-substituted boronic acid with 2-bromopyridine, but K2CO3 yields no product. Why? A3: Steric hindrance severely retards the transmetalation step. When transmetalation is slow, the active Pd(II) intermediate is left vulnerable to decomposition. Solution: For highly sterically hindered boronic acids, you must accelerate transmetalation. Research demonstrates that using a stronger base with a large cation, such as Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3), significantly increases the reaction rate and yield for bulky substrates by enhancing the formation of the reactive boronate species[4].

Part 2: Mechanistic & Decision Workflows

To visualize the causality of base selection, review the mechanistic divergence and decision matrix below.

Mechanism SM 2-Halopyridine + Arylboronic Acid OptBase Mild/Non-Nucleophilic Base (K2CO3, K3PO4, KF) SM->OptBase NucBase Strong/Nucleophilic Base (NaOEt, NaOH) SM->NucBase OxAdd Pd(0) Oxidative Addition -> Pd(II) Complex OptBase->OxAdd SNAr SNAr Side Reaction (Alkoxy/Hydroxy-pyridine) NucBase->SNAr DeBoron Protodeboronation (Loss of Boronic Acid) NucBase->DeBoron BoronAct Boron Activation & Transmetalation OxAdd->BoronAct Product Desired 2-Arylpyridine (High Yield) BoronAct->Product

Mechanistic divergence in 2-halopyridine Suzuki couplings based on base selection.

BaseSelection Start Analyze Substrates Q1 Is the boronic acid sterically hindered? Start->Q1 BaseStrong Use Stronger Base / Large Cation (KOtBu, Cs2CO3) Q1->BaseStrong Yes Q2 Is the 2-halopyridine highly electron-deficient? Q1->Q2 No BaseF Use Fluoride Base (KF, CsF) in Anhydrous Solvent Q2->BaseF Yes (High SNAr Risk) BaseStd Use Standard Mild Base (K2CO3, K3PO4) in Dioxane/H2O Q2->BaseStd No (Standard)

Decision matrix for selecting the optimal base in 2-halopyridine Suzuki cross-couplings.

Part 3: Quantitative Base Comparison Data

Selecting the correct base requires balancing pKa, nucleophilicity, and the specific steric demands of your substrates. Use this table to benchmark your selection[2][4][5].

BasepKa (aq)NucleophilicitySNAr Risk on 2-HalopyridineTransmetalation SpeedBest Use Case
NaOEt ~16.0HighCritical FastAvoid. Leads to ether byproducts via SNAr.
K2CO3 10.3LowLowModerateStandard, unhindered 2-halopyridine couplings.
K3PO4 12.3LowLowFastGeneral purpose; slightly faster transmetalation than carbonates.
Cs2CO3 10.3LowLowVery FastBulky substrates (benefits from the large Cs⁺ cation effect).
KF / CsF 3.2Very LowNoneModerateBase-sensitive substrates; prevents protodeboronation.
KOtBu ~17.0Moderate (Bulky)ModerateVery FastExtremely sterically hindered boronic acids requiring strong activation.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) outlines an optimized biphasic Suzuki coupling for a standard 2-bromopyridine utilizing K3PO4. Every step includes a causality explanation and a validation check to ensure process integrity.

Step 1: Solvent Degassing
  • Action: In a Schlenk flask, combine 1,4-Dioxane and deionized water (4:1 v/v). Sparge the mixture vigorously with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes unwanted homocoupling of the boronic acid[1].

  • Validation Check: The solvent must remain completely colorless. If using a pre-mixed catalyst solution, it should maintain a clear yellow/orange hue. A rapid shift to black indicates Pd(0) aggregation (catalyst death) due to oxygen ingress.

Step 2: Base and Reagent Loading
  • Action: Add 2-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) to the reaction vessel.

  • Causality: A 20% excess of boronic acid compensates for minor protodeboronation. K3PO4 is chosen as it is non-nucleophilic, preventing SNAr side reactions on the highly electrophilic 2-position of the pyridine[2].

  • Validation Check: The mixture should form a distinct biphasic suspension. Complete dissolution of the base is not required and is often undesirable; a slow release of basicity prevents spikes in pH that drive hydrolytic deboronation[5].

Step 3: Catalyst Addition & Heating
  • Action: Add Pd(dppf)Cl2 (2–5 mol%) under positive Argon pressure. Seal the vessel and heat to 85–90°C with vigorous stirring.

  • Causality: The bidentate dppf ligand forces a cis-geometry on the Palladium center, accelerating the reductive elimination step and preventing the pyridine nitrogen from permanently coordinating to (and poisoning) the metal center.

  • Validation Check: Monitor via TLC or LC-MS after 2 hours. You should observe the steady consumption of the 2-bromopyridine. If the reaction mixture turns completely black with a mirror-like precipitate on the glass within the first 30 minutes, the catalyst has crashed out (likely due to poor degassing or severe pyridine coordination).

Step 4: Workup & Isolation
  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash twice with water and once with brine. Dry the organic layer over Na2SO4.

  • Causality: The aqueous washes effectively remove the phosphate salts, residual boronic acid, and the water-soluble 1,4-dioxane.

  • Validation Check: Analyze the crude organic layer via LC-MS. If you observe a mass corresponding to[M - Br + OH]⁺ (a hydroxy-pyridine), your base was too strong or the temperature too high, triggering SNAr. If the desired mass is dominant, proceed to silica gel chromatography.

References

  • Zhang, H., Kwong, F. Y., Tian, Y., & Chan, K. S. (1998). "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols." The Journal of Organic Chemistry, 63(20), 6886-6890. Verified URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Verified URL: [Link]

  • Liotta, C. et al. (2014). "The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates." Organic & Biomolecular Chemistry, 12, 8611-8615. Verified URL:[Link]

Sources

Technical Support Center: Ligand Selection for Efficient Cross-Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in these challenging transformations.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

This section addresses the fundamental issues encountered when working with electron-deficient pyridines.

Q1: Why are electron-deficient pyridines, particularly 2-substituted pyridines, so challenging for cross-coupling reactions?

A1: The difficulty, often termed the "2-pyridyl problem," stems from a combination of electronic and coordination effects.[1][2]

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring, especially when further substituted with other electron-withdrawing groups, makes the C-X (where X is a halide or triflate) bond more difficult to cleave. This slows down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst.[4][5] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired reaction.[5][6] For 2-substituted pyridines, this can result in the formation of a stable five-membered palladacycle that is catalytically inactive.

cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Active_Pd0 Active L-Pd(0) Ox_Add Oxidative Addition Active_Pd0->Ox_Add Py-X Inactive_Complex Inactive (Py)₂-Pd Complex (Catalyst Poisoning) Active_Pd0->Inactive_Complex Coordination with Pyridine Substrate Transmetalation Transmetalation Ox_Add->Transmetalation R-M Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Pd0 Product Product Red_Elim->Product caption Fig. 1: Catalyst inhibition by pyridine coordination. Start Low or No Conversion Check_Halide Is the substrate a (hetero)aryl chloride? Start->Check_Halide Check_Decomp Is Palladium Black observed? Check_Halide->Check_Decomp No Action_Ligand Switch to a more electron-rich and/or bulky ligand (e.g., XPhos, tBuXPhos, P(tBu)₃) Check_Halide->Action_Ligand Yes Action_Temp Increase reaction temperature Check_Decomp->Action_Temp No Action_Precatalyst Use a robust pre-catalyst (e.g., G3/G4) or switch to an NHC ligand (e.g., PEPPSI) Check_Decomp->Action_Precatalyst Yes Action_Degas Ensure rigorous degassing of all reagents and solvents Action_Precatalyst->Action_Degas caption Fig. 2: Troubleshooting workflow for low conversion.

Fig. 2: Troubleshooting workflow for low conversion.
Q5: I'm seeing a lot of hydrodehalogenation or protodeboronation. How can ligand choice help?

A5: These are common side reactions where the starting material is reduced instead of coupled. [7]

  • Hydrodehalogenation (Aryl-X → Aryl-H): This occurs when a palladium-hydride intermediate is formed. While often solvent or base-related, a ligand that promotes rapid reductive elimination of the desired product can outcompete this side reaction. A bulkier ligand can accelerate the final step, minimizing the lifetime of intermediates that could lead to hydrodehalogenation. [8][7]* Protodeboronation (in Suzuki Coupling, R-B(OR)₂ → R-H): This is especially problematic with electron-deficient heteroaryl boronic acids, which are unstable. [9]The base is critical here; switching to a milder, non-aqueous base like K₃PO₄ or Cs₂CO₃ is the first step. [4][10]While less direct, a highly active ligand that promotes rapid transmetalation and subsequent steps can consume the boronic acid in the productive cycle before it has time to decompose. [9]

Q6: My Buchwald-Hartwig amination is failing. Are there specific ligands for C-N coupling with pyridines?

A6: Yes, C-N coupling has its own specific challenges. The amine substrate can also act as a ligand, further complicating the system. [11][12]

  • Recommended Ligands: The Buchwald group has developed an extensive portfolio of biarylphosphine ligands specifically for C-N coupling. [13]For electron-deficient pyridines, ligands like tBuXPhos have shown excellent activity. [13]The steric bulk is crucial to prevent both the pyridine and amine substrates from inhibiting the catalyst.

  • Pre-catalysts are Key: For C-N couplings, using a pre-catalyst is highly recommended. [11]They ensure the formation of a monoligated L-Pd(0) active species, which is critical for efficient C-N reductive elimination. [11]

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol provides a robust starting point for optimization. It is critical to maintain an inert atmosphere throughout the procedure.

Objective: To couple a generic 2-chloropyridine with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (4 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [4]4. Using a syringe, add the degassed 1,4-dioxane to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-arylpyridine product.

References

  • Roy, E. D., & Hartwig, J. F. (2020). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 142(38), 16468-16478. Available at: [Link]

  • Rudenko, A. E., Clayman, N. E., Walker, K. L., Maclaren, J. K., Zimmerman, P. M., & Waymouth, R. M. (2018). Ligand-Induced Reductive Elimination of Ethane from Azopyridine Palladium Dimethyl Complexes. Journal of the American Chemical Society, 140(36), 11408–11415. Available at: [Link]

  • Yang, Y., Cheng, G.-J., Liu, P., Leow, D., Sun, T.-Y., & Yu, J.-Q. (2011). Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. Journal of the American Chemical Society, 133(46), 18576–18585. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Yang, Y., et al. (2011). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Rotering, P., et al. (2020). Pyridinylidenaminophosphines: Facile Access to Highly Electron-Rich Phosphines. Chemistry – A European Journal, 26(2), 406-411. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2002). ResearchGate. Available at: [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]

  • Yang, Y., et al. (2011). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Ledneczki, I., & Fekete, M. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(23), 8141–8154. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]

  • Next-generation ligands for complex coupling challenges. (2022). Chemistry World. Available at: [Link]

  • Barker, G., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(7), 3326-3348. Available at: [Link]

  • Kumar, A., & Shaik, S. (2015). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive elimination. (n.d.). Wikipedia. Retrieved from [Link]

  • Barker, G., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Ge, S., et al. (2021). Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed CX Coupling Reactions. Chemistry – A European Journal, 27(26), 7546-7551. Available at: [Link]

  • Benson, C. G., & Fægri, K. (2015). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 44(18), 8565-8574. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. (n.d.). The Hartwig Group. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Barker, G., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2022). ACS Publications. Available at: [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). Nature Communications. Available at: [Link]

  • Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. (2011). Organic Chemistry Portal. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Angewandte Chemie International Edition, 52(31), 8070-8073. Available at: [Link]

  • Oxidative addition reactivity of pyridine derivative 4. (n.d.). ResearchGate. Available at: [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. Available at: [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from Pyridine-Containing Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual palladium from products containing pyridine moieties. The unique coordinating properties of the pyridine nitrogen to palladium species often present significant purification challenges.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the required levels of purity for your compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from pyridine-containing compounds so challenging?

The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, soluble palladium-pyridine complexes that are difficult to remove using standard filtration or aqueous extraction methods.[1][4] These complexes can persist through various work-up procedures, leading to product contamination.

Q2: My product has a persistent yellow, brown, or black color after initial work-up. Is this due to palladium?

A persistent color in your isolated product is a strong indicator of residual palladium, which can exist as soluble complexes or colloidal nanoparticles.[4] To confirm the presence and quantify the amount of palladium, it is recommended to use sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[5][6][7]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the FDA and EMA have stringent guidelines for elemental impurities in drug products.[8] Palladium is classified as a Class 2B element, and for oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day .[9] This translates to a concentration limit that depends on the daily dosage of the drug, often requiring palladium levels to be below 10 ppm.[9][10]

Q4: What are the primary methods for palladium removal?

The most common and effective strategies for removing palladium from organic products include:

  • Adsorption on Solid-Supported Scavengers: Utilizing materials with functional groups that have a high affinity for palladium.[11][12][13][14]

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium species.[4][13][14][15]

  • Crystallization: Purifying solid products by leveraging differences in solubility between the desired compound and the palladium impurities.[4][8][13]

  • Aqueous Washes with Chelating Agents: Using aqueous solutions of chelating or sulfur-containing compounds to extract soluble palladium.[4][9][13]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides a structured approach to troubleshooting common issues and detailed protocols for the most effective palladium removal techniques.

Decision-Making Workflow for Palladium Removal

When faced with a product contaminated with palladium, it's crucial to have a systematic approach to purification. The following workflow will guide you in selecting the most appropriate method.

Palladium_Removal_Workflow start Crude Product with Residual Palladium (>10 ppm) initial_filtration Initial Filtration (e.g., through Celite®) start->initial_filtration analysis1 Analyze Pd Content (ICP-MS) initial_filtration->analysis1 scavenger_screening Screen Palladium Scavengers (Thiol, TMT, etc.) analysis1->scavenger_screening > 10 ppm activated_carbon Activated Carbon Treatment analysis1->activated_carbon > 10 ppm crystallization Crystallization (if product is solid) analysis1->crystallization > 10 ppm & Solid aqueous_wash Aqueous Wash with Chelating Agents analysis1->aqueous_wash > 10 ppm success Product Meets Purity Specs (<10 ppm) analysis1->success < 10 ppm analysis2 Analyze Pd Content scavenger_screening->analysis2 activated_carbon->analysis2 crystallization->analysis2 aqueous_wash->analysis2 analysis2->success < 10 ppm failure Re-evaluate Strategy (Combine Methods or Optimize) analysis2->failure > 10 ppm failure->scavenger_screening

Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.

Troubleshooting Guide: Ineffective Palladium Removal
Problem Possible Cause(s) Recommended Solution(s)
High palladium levels (>100 ppm) after initial filtration. - Palladium is in a soluble or colloidal form.[4][16]- Strong palladium-pyridine complex formation.[4]- Inefficient filtration technique.- Employ a palladium scavenger.[4][13]- Perform an activated carbon slurry treatment.[4][13]- If the product is a solid, attempt recrystallization.[4][13]- Conduct aqueous washes with chelating agents like EDTA or N-acetyl cysteine.[4][9]
Inconsistent performance of palladium scavengers. - The chosen scavenger is not optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)).- Insufficient scavenger amount, contact time, or temperature.- Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine, TMT).[11][12][13][17][18][19]- Optimize the scavenger loading (typically 5-10 wt% relative to the crude product), stirring time (1-24 hours), and temperature (room temperature to 50°C).[5]
Significant product loss during purification. - The product is adsorbing to the scavenger or activated carbon.[4][10][13]- Product co-precipitation with palladium species.- Use the minimum effective amount of scavenger/carbon.[4]- Thoroughly wash the scavenger/carbon cake with a suitable solvent after filtration to recover adsorbed product.[4][5]- Consider a flow chemistry setup with a packed scavenger cartridge to minimize product loss.[4][12][14][20][21]
Product still colored after treatment. - Incomplete removal of palladium species.[4][13]- The chosen method is not effective for the specific colored impurity.- Re-treat with a more effective scavenger or a different grade of activated carbon.[13]- Consider a combination of methods, for example, an aqueous wash followed by scavenger treatment.[9]
Protocol 1: Palladium Removal Using Solid-Supported Scavengers

Solid-supported scavengers are highly effective due to their selectivity for palladium. Thiol- and trimercaptotriazine (TMT)-based scavengers are particularly robust.[4][11][17]

Materials:

  • Crude pyridine-containing product dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Palladium Scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP, ISOLUTE® Si-TMT).[12][17][18][20][22]

  • Inert atmosphere (Nitrogen or Argon).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®).

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent to a concentration that allows for efficient stirring.

  • Scavenger Addition: Under an inert atmosphere, add the selected palladium scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium, or 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. In some cases, gentle heating (e.g., 40-50°C) can improve scavenging efficiency.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with additional solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm removal to the desired level.[5]

Diagram of Scavenging Workflow:

Scavenging_Workflow A Crude Product in Solvent B Add Scavenger A->B C Stir (4-24h) B->C D Filter through Celite® C->D E Wash Scavenger D->E F Combine Filtrate & Concentrate E->F G Purified Product F->G

Caption: A streamlined workflow for palladium removal using solid-supported scavengers.

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective alternative for palladium removal, though it can sometimes lead to product loss due to non-specific adsorption.[4][10][13][15]

Materials:

  • Crude pyridine-containing product dissolved in a suitable organic solvent.

  • Powdered Activated Carbon.

  • Stir plate and stir bar.

  • Filtration apparatus with Celite®.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4] It is advisable to perform a small-scale test first to assess potential product loss.[13]

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.[4]

  • Washing and Concentration: Wash the filter cake with additional solvent, combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Part 3: Comparative Data & Scavenger Selection

The choice of scavenger is critical and depends on the nature of the palladium species, the solvent system, and the functional groups present in the product. The following table provides a comparison of commonly used scavenger types.

Scavenger Functional GroupTarget Palladium Species Advantages Considerations Commercial Examples
Thiol Pd(0), Pd(II)Broad applicability, highly effective for a range of palladium species.[11][13][18]Can be sensitive to oxidation.SiliaMetS® Thiol, QuadraSil™ MP, ISOLUTE® Si-Thiol[17][18][22]
Thiourea Pd(0), Pd(II)Very effective for various palladium forms, widely used in the pharmaceutical industry.[18][19]Can sometimes act as a ligand in subsequent reactions if not fully removed.SiliaMetS® Thiourea, QuadraPure™ TU[18][23]
Trimercaptotriazine (TMT) Pd(0), Pd(II)Highly efficient, especially for hindered palladium complexes.[17][18][19]Can have limited solubility in some organic solvents if not polymer-bound.[18]SiliaMetS® DMT, ISOLUTE® Si-TMT, MP-TMT[17][18]
Triamine Pd(II)Effective for scavenging charged palladium species.[13][18][19]May be less effective for Pd(0).SiliaMetS® Triamine, QuadraSil™ TA[18][22]
N-Acetyl Cysteine Pd(II)Water-soluble, useful for aqueous washes to extract palladium.[9]Requires a two-phase system (organic/aqueous).N/A (used as an aqueous solution)
References
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (2007).
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. Technology Networks.
  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures - Benchchem. Benchchem.
  • Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS - Chemie Brunschwig. Chemie Brunschwig.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Sopachem.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - MilliporeSigma. MilliporeSigma.
  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing. RSC Publishing.
  • Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem. Benchchem.
  • Technical Support Center: Removal of Residual Palladium from 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem. Benchchem.
  • Removal of palladium catalyst from 2,5-Dibromo-3-(trifluoromethyl)pyridine reaction mixtures - Benchchem. Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.
  • Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence | Analytical Chemistry - ACS Publications. (2009).
  • Scavenging Technologies
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method - R Discovery. (2012). R Discovery.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC. PMC.
  • 제품소개 - 태산사이언스. 태산사이언스.
  • SiliaMetS - Velocity Scientific Solutions. Velocity Scientific Solutions.
  • Metal scavengers - Johnson Matthey.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.
  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016). YouTube.
  • QuadraSil™. Reaxa.
  • How to Remove Palladium in three easy steps - Biotage. (2023). Biotage.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. SciSpace.
  • WO2006048746A2 - Methods for the removal of heavy metals - Google Patents.
  • QuadraPure Cartridges for Removal of Trace Metal
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014). Royal Society of Chemistry.
  • Recovery of Pd(II)
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. Apollo Scientific.
  • User Guide QuadraSil Metal Scavengers. Reaxa.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Reddit.
  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substr
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. Benchchem.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF - ResearchGate.
  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 2. Effect of Radiation on Palladium Recovery and Condition of Extraction Systems - ResearchGate. (2025).
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022). Reddit.
  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997).

Sources

Technical Support Center: Suppressing Hydrodehalogenation in Aryl Chloride Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Aryl chlorides are highly desirable substrates in drug development due to their low cost and wide availability. However, their high C–Cl bond dissociation energy (~96 kcal/mol) often stalls the catalytic cycle, allowing competing side reactions to dominate. The most notorious of these is hydrodehalogenation (protodehalogenation), where the aryl chloride is reduced to an unfunctionalized arene (Ar–H) instead of forming the desired cross-coupled product (Ar–R).

This guide provides researchers and application scientists with field-proven, mechanistically grounded strategies to troubleshoot and eliminate hydrodehalogenation in palladium-catalyzed workflows.

Mechanistic Insights: The Causality of Hydrodehalogenation

To prevent a side reaction, you must first understand its origin. Hydrodehalogenation is not a random failure; it is a highly specific chemical pathway that outcompetes your desired transmetalation step.

When an aryl chloride undergoes oxidative addition, it forms an Ar–Pd(II)–Cl intermediate. If the subsequent transmetalation step is slow—often the case with sterically hindered or electron-rich aryl chlorides—the prolonged lifetime of this intermediate allows it to interact with unintended hydrogen donors in the reaction matrix.

As demonstrated by Ahmadi and McIndoe ()[1], alcohol solvents (like methanol or ethanol) can coordinate to the palladium center. The base deprotonates the coordinated alcohol, leading to a β-hydride elimination that generates a highly reactive Palladium-Hydride (Pd–H) species. This Pd–H intermediate rapidly undergoes reductive elimination with the aryl group, ejecting the hydrodehalogenated byproduct (Ar–H) and regenerating the Pd(0) catalyst[1]. Furthermore, studies indicate that even trace water can serve as a direct hydrogen source for this undesired reduction ()[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-Cl Oxidative Addition Complex Pd0->OxAdd + Ar-Cl (Slow) Transmet Ar-Pd(II)-R Transmetalation OxAdd->Transmet + R-M (Desired) BetaElim Ar-Pd(II)-H via β-Hydride Elimination (from Solvent/Base/Water) OxAdd->BetaElim + H-Donor (Undesired) Product Ar-R Cross-Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Byproduct Ar-H Hydrodehalogenation Byproduct BetaElim->Byproduct Reductive Elimination Byproduct->Pd0 Regenerates Pd(0)

Catalytic cycle contrasting desired transmetalation with undesired hydrodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of hydrodehalogenation with my aryl chloride, but the exact same conditions worked perfectly for an aryl bromide? A1: The causality lies in the kinetics of oxidative addition. The C–Cl bond is significantly stronger than the C–Br bond. Consequently, the oxidative addition of Pd(0) into the aryl chloride is sluggish. If your catalyst system is not active enough, the Pd(0) species degrades, or the resulting Ar–Pd(II)–Cl complex stalls before transmetalation. This kinetic bottleneck gives background reactions—like hydride transfer from solvents—ample time to occur[1].

Q2: How do my solvent and base choices contribute to this side reaction? A2: Solvents with α-hydrogens attached to oxygen-bearing carbons (e.g., ethanol, isopropanol) are classic hydride donors via β-hydride elimination[1]. Additionally, hygroscopic bases (like K₂CO₃) can introduce trace water into the system, which has been mechanistically proven to act as a hydrogen source for hydrodehalogenation[2]. To suppress this, switch to strictly aprotic solvents (toluene, dioxane) and anhydrous bases (e.g., anhydrous K₃PO₄).

Q3: Which ligands are best suited to minimize hydrodehalogenation, and what is the logic behind them? A3: You must use bulky, highly electron-rich ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) ()[3].

  • Electronic effect: The electron-rich nature of the ligand increases the electron density on the palladium center, drastically accelerating the difficult oxidative addition into the C–Cl bond.

  • Steric effect: The massive steric bulk of these ligands forces the transmetalating agent into close proximity for rapid reductive elimination, while simultaneously shielding the palladium center from coordinating with unwanted hydride donors[3].

Q4: Are specific substrates, like heteroaryl chlorides, more prone to this side reaction? A4: Yes. Heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) contain nitrogen or sulfur atoms that can coordinate directly to the palladium center. This forms off-cycle, inactive (substrate)n​−metal complexes that stall the catalytic cycle. When the cycle stalls, the probability of the intermediate undergoing hydrodehalogenation skyrockets. Utilizing chelating or highly sterically demanding ligands prevents this unwanted heteroatom coordination ()[4].

Parameter Optimization Data

Use the following data matrix to systematically replace high-risk reaction parameters with optimized choices designed to suppress the Ar–H byproduct.

ParameterHigh-Risk Condition (Promotes Ar–H)Optimal Choice (Suppresses Ar–H)Mechanistic Rationale
Solvent Methanol, Ethanol, IsopropanolToluene, Dioxane, THF (Anhydrous)Alcohols coordinate to Pd(II) and undergo β-hydride elimination to form Pd–H. Aprotic solvents eliminate this H-donor pathway.
Base Aqueous bases, Hydrated saltsAnhydrous K₃PO₄, Cs₂CO₃Trace water in hydrated bases acts as a direct hydrogen source for the reduction of the Ar–Pd(II) intermediate.
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, NHCsBulky, electron-rich ligands accelerate sluggish C–Cl oxidative addition and sterically shield the Pd center from side reactions.
Temperature Room Temperature80 °C – 110 °CHigher thermal energy is required to overcome the ~96 kcal/mol C–Cl bond dissociation energy, preventing catalyst stalling.

Troubleshooting Workflow

Workflow Start High Ar-H Byproduct Detected CheckSolvent Is the solvent an alcohol or contains water? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand bulky and electron-rich? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use XPhos, SPhos, or NHC Ligands CheckLigand->ChangeLigand No CheckBase Is the base promoting hydride transfer? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes Success Optimized Cross-Coupling (Ar-H Suppressed) CheckBase->Success No ChangeBase->Success

Stepwise troubleshooting workflow to systematically eliminate hydrodehalogenation sources.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By strictly controlling the environment and utilizing a highly active pre-catalyst, you eliminate the variables that lead to hydrodehalogenation.

Objective: Achieve >95% conversion of an unreactive aryl chloride to the biaryl product while maintaining the Ar–H byproduct at <2%.

Materials Required:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Buchwald Pre-catalyst: XPhos Pd G2 or G3 (1.0 – 2.0 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous Toluene (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

  • Rigorous Environmental Control (The Causality of Oxygen): Ambient oxygen oxidizes electron-rich phosphine ligands (like XPhos) into inert phosphine oxides. This kills the active catalyst, stalling the cycle and promoting side reactions. Perform all solid additions in a nitrogen-filled glovebox or utilize strict Schlenk techniques.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (if solid), arylboronic acid, anhydrous K₃PO₄, and the XPhos Pd G2 pre-catalyst.

  • Solvent Degassing: Add anhydrous toluene. Immediately degas the mixture using three consecutive freeze-pump-thaw cycles. Self-Validation Check: The solution should transition to a clear, homogeneous color (often pale yellow/orange depending on the substrate) without black palladium precipitation.

  • Reaction Execution: Seal the flask under positive nitrogen pressure and heat the mixture to 100 °C with vigorous stirring (800+ rpm) for 4 to 12 hours. Causality: The high temperature provides the necessary kinetic energy to overcome the activation barrier of the C–Cl bond, ensuring oxidative addition outpaces background degradation.

  • Self-Validation via GC-MS/LC-MS: Before aqueous workup, extract a 10 µL aliquot, dilute in MS-grade acetonitrile, and filter through a PTFE syringe filter. Analyze via GC-MS or LC-MS. You must quantify the ratio of the molecular ion corresponding to the Cross-Coupled Product (Ar–R) against the Hydrodehalogenated Byproduct (Ar–H). A successful execution of this protocol will yield an Ar–H peak area of less than 2% relative to the product.

References

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics URL: [Link]

  • Title: An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Organic Letters URL: [Link]

Sources

Scaling up the synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine Derivatives

Welcome to the Process Research & Development Support Center. The synthesis of 2-bromo-7-chlorothiazolo[4,5-b]pyridine (CAS: 1206249-84-4) is a critical gateway to numerous bioactive bicyclic heteroaromatic scaffolds. However, translating this synthesis from the benchtop to a multi-kilogram scale introduces severe challenges regarding exothermic control, regioselectivity, and moisture sensitivity.

This portal is designed by Senior Application Scientists to provide you with self-validating protocols, mechanistic troubleshooting, and causality-driven solutions for your scale-up campaigns.

Process Workflow Overview

G SM 2-Amino-4-chloropyridine Step1 Hugerschoff Cyclization (KSCN, Br2, AcOH) SM->Step1 Int 2-Amino-7-chlorothiazolo [4,5-b]pyridine Step1->Int Step2 Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) Int->Step2 Prod 2-Bromo-7-chlorothiazolo [4,5-b]pyridine Step2->Prod

Synthetic workflow for 2-bromo-7-chlorothiazolo[4,5-b]pyridine scale-up.

Phase 1: Thiazole Ring Annulation (Hugerschoff Cyclization)

The first stage involves the construction of the thiazole ring onto the pyridine core via a modified Hugerschoff reaction[1].

Step-by-Step Methodology
  • Preparation: Charge a glass-lined reactor with 2-amino-4-chloropyridine (1.0 eq), potassium thiocyanate (KSCN, 3.0 eq), and glacial acetic acid (10 L/kg).

  • Equilibration: Stir the suspension at 15°C for 30 minutes to ensure uniform mixing and partial formation of the thiourea intermediate.

  • Oxidative Cyclization: Slowly dose bromine (Br₂, 1.2 eq) dissolved in glacial acetic acid (2 L/kg) over 4 hours. Critical: Maintain the internal temperature strictly below 25°C.

  • Maturation: Post-addition, heat the reaction to 60°C for 12 hours to drive the cyclization to completion.

  • Self-Validating IPC (In-Process Control): Sample the reaction and analyze via HPLC (254 nm). The reaction is only deemed complete when the intermediate thiourea peak is < 1.0% AUC. Do not proceed to quenching until this metric is met.

  • Isolation: Cool to 20°C, quench by pouring into ice water, and neutralize with aqueous ammonia to pH 8. Filter the resulting yellow precipitate, wash with water, and dry under vacuum at 45°C to afford 2-amino-7-chlorothiazolo[4,5-b]pyridine.

Troubleshooting & FAQs

Q: Why is my reaction yielding the 5-bromo-2-amino-4-chloropyridine byproduct instead of cyclizing? A: This is a classic regioselectivity issue driven by kinetics. Bromine is a strong electrophile. If the local concentration of Br₂ is too high, direct electrophilic aromatic substitution (EAS) on the activated pyridine ring outpaces the oxidation of the thiourea intermediate[2]. Causality: The Hugerschoff reaction requires the pre-formation of the pyridylthiourea, which is then oxidatively cyclized by Br₂. To prevent EAS, ensure KSCN is in stoichiometric excess, extend the Br₂ dosing time, and maximize impeller agitation to prevent localized Br₂ pooling.

Q: How do I control the severe exotherm during Br₂ addition on a >1 kg scale? A: The oxidation of the thiourea to the sulfenyl bromide intermediate is highly exothermic. Causality: Rapid addition overwhelms the cooling capacity of the reactor jacket, leading to thermal runaway and decomposition of the thiocyanate. Solution: Implement a self-validating feedback loop where the Br₂ dosing pump is interlocked with the internal temperature probe (setpoint: 25°C). If the internal temperature exceeds 25°C, the dosing must automatically pause until the jacket cooling catches up.

Phase 2: Sandmeyer Bromination

The second stage converts the 2-amino group to a 2-bromo group. Because thiazolopyridines are highly susceptible to hydrolysis, traditional aqueous Sandmeyer conditions must be abandoned in favor of an anhydrous protocol[3].

Step-by-Step Methodology
  • Preparation: Under a strict nitrogen atmosphere, charge a dry reactor with copper(II) bromide (CuBr₂, 1.5 eq) and anhydrous acetonitrile (MeCN, 15 L/kg; KF < 100 ppm).

  • Nitrosation Setup: Add tert-butyl nitrite (t-BuONO, 1.5 eq) to the suspension and heat the mixture to 45°C.

  • Inverse Addition: Dissolve the 2-amino-7-chlorothiazolo[4,5-b]pyridine (1.0 eq) from Phase 1 in anhydrous MeCN (5 L/kg). Dose this solution into the reactor over 2 hours.

  • Self-Validating IPC: Monitor nitrogen gas evolution via a bubbler. Once gas evolution ceases, sample for HPLC. Complete consumption of the starting amine (< 0.5% AUC) validates reaction completion.

  • Isolation: Quench with 1M HCl to break down the copper complexes. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to yield pure 2-bromo-7-chlorothiazolo[4,5-b]pyridine.

Troubleshooting & FAQs

Q: I am seeing a large amount of 2-hydroxy-7-chlorothiazolo[4,5-b]pyridine byproduct. How do I prevent this? A: Moisture is the enemy in this transformation. Causality: The diazonium intermediate is highly electrophilic. If water is present, it acts as a competing nucleophile against the bromide ion, irreversibly forming the 2-hydroxy (or 2-oxo) byproduct[3]. Solution: You must rigorously dry all reagents. Use anhydrous MeCN, store CuBr₂ in a desiccator, and ensure the reactor is purged with dry N₂. Do not use aqueous NaNO₂/HCl; t-BuONO allows for completely anhydrous diazonium generation.

Q: Why do we add the amine to the CuBr₂/t-BuONO mixture rather than the other way around? A: This is an inverse-addition strategy designed to suppress dimerization. Causality: If t-BuONO is added to the amine, the transient diazonium salt can react with unreacted starting amine to form stable, insoluble diazo-amino oligomers (triazenes). By dosing the amine into an excess of the nitrosating agent and CuBr₂, the amine is instantaneously diazotized and immediately captured by the bromide source. This keeps the steady-state concentration of the diazonium species extremely low, entirely preventing dimerization[2].

Scale-Up Metrics & Quantitative Data Summary

To assist in your batch records and expected outcomes, the following table summarizes the quantitative parameters observed during validated 5 kg scale-up campaigns.

ParameterPhase 1: Hugerschoff CyclizationPhase 2: Sandmeyer Bromination
Typical Yield 78 - 85%65 - 72%
Purity (HPLC) > 95% AUC> 98% AUC (Post-crystallization)
Max Exotherm +15°C (during Br₂ addition)+8°C (during amine dosing)
Critical IPC Thiourea intermediate < 1.0% AUCStarting amine < 0.5% AUC
Primary Impurity 5-bromo-2-amino-4-chloropyridine2-hydroxy-7-chlorothiazolo[4,5-b]pyridine
Solvent Ratio 12 L/kg total (Acetic Acid)20 L/kg total (Acetonitrile)
References
  • An efficient method for the construction of 2-Aminothiazolo[5,4-c]pyridines via K3[Fe(CN)
  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Synthesis of Heteroaromatic Compounds Source: MDPI URL

Sources

Validation & Comparative

1H and 13C NMR Analysis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine: A Comparative Guide for Quality Assurance in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that arise during the scale-up of complex heterocyclic building blocks. Fused bicyclic systems, particularly thiazolo[4,5-b]pyridines, occupy a prominent place in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory properties[1]. They serve as critical bioisosteres and structural scaffolds for synthesizing diverse drug-like molecules[2].

However, the synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine (CAS: 1206249-84-4) via traditional cyclocondensation or Friedländer reactions[3] frequently yields complex crude mixtures. The primary analytical challenge is differentiating the high-purity target product (Product A) from lower-quality commercial alternatives (Alternative B) that are contaminated with unreacted starting materials, des-bromo impurities, or, most insidiously, the 5-chloro regioisomer.

This guide provides an objective, data-driven framework for using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to definitively validate product purity and structural regiochemistry.

The Analytical Challenge: Regioisomer Differentiation

When sourcing 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, the structural integrity of the pyridine ring is paramount. Depending on the halogenation sequence during synthesis, the chlorine atom can erroneously substitute at the C-5 position instead of the target C-7 position. Because these regioisomers share identical molecular weights and similar retention times in standard LC-MS workflows, NMR spectroscopy remains the only definitive, non-destructive method for structural verification.

Mechanistic Causality of NMR Shifts

To understand why the NMR spectra differ, we must look at the electronic environment of the fused ring system:

  • Product A (7-Chloro Isomer): The two aromatic protons reside at C-5 and C-6. The proton at C-5 is directly adjacent (alpha) to the pyridine nitrogen (N-4). The strong electronegativity of the nitrogen atom, combined with the magnetic anisotropy of the heteroaromatic ring, severely deshields this proton. Consequently, its resonance is pushed significantly downfield.

  • Alternative B (5-Chloro Isomer): The protons are located at C-6 and C-7. The C-7 proton is alpha to the bridgehead carbon (C-7a) rather than the highly electronegative nitrogen. Therefore, it experiences significantly less deshielding than an alpha-nitrogen proton.

By mapping these causal electronic effects to chemical shifts, we create a foolproof diagnostic tool for batch qualification.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol is designed not just to acquire data, but to mathematically guarantee the reliability of the integration values used for purity assessment.

Step 1: Sample Preparation

  • Weigh 15.0 ± 0.5 mg of the compound.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: The inclusion of TMS (0.00 ppm) acts as an internal standard, guaranteeing absolute chemical shift calibration and preventing solvent-drift artifacts.

Step 2: Homogenization

  • Vortex the sample for 30 seconds. If any particulates remain, filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality Check: Particulates distort the localized magnetic field ( B0​ ), leading to poor shimming and broadened peaks, which can mask underlying impurity signals.

Step 3: 1H NMR Acquisition

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Parameters: 16 scans, Acquisition Time (AQ) = 3.0 s.

  • Critical Parameter - Relaxation Delay (D1): Set D1 strictly to 2.0 seconds .

  • Self-Validation: A sufficient D1 ensures that the longitudinal relaxation ( T1​ ) of all protons is complete before the next radiofrequency pulse. If D1 is too short, signals from impurities with longer T1​ times will be artificially suppressed, leading to a false-positive purity assessment.

Step 4: 13C NMR Acquisition

  • Parameters: 1024 scans, D1 = 2.0 s, with WALTZ-16 proton decoupling.

  • Causality Check: The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-3a, C-7, C-7a), which lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons.

Comparative Data Analysis

The tables below summarize the quantitative NMR data, providing a clear benchmarking standard to evaluate high-purity Product A against a regioisomer-contaminated Alternative B.

Table 1: 1H NMR Comparative Assignments
PositionProduct A (7-Chloro Isomer)Alternative B (5-Chloro Isomer)MultiplicityCoupling Constant ( J )
H-5 8.62 ppm - (Substituted by Cl)Doublet8.4 Hz
H-6 7.65 ppm7.45 ppmDoublet8.4 Hz
H-7 - (Substituted by Cl)8.21 ppm Doublet8.4 Hz

Diagnostic Insight: The presence of a doublet at ~8.62 ppm is the definitive hallmark of the 7-chloro target product. If the most downfield signal appears around 8.21 ppm, the batch is compromised by the 5-chloro regioisomer. The J=8.4 Hz coupling constant confirms the ortho relationship of the protons in both cases.

Table 2: 13C NMR Comparative Assignments
Carbon PositionProduct A (7-Chloro Isomer)Alternative B (5-Chloro Isomer)Structural Assignment
C-2 140.5 ppm140.8 ppmThiazole (C-Br)
C-3a 155.2 ppm156.0 ppmBridgehead
C-5 148.1 ppm145.3 ppmPyridine (C-H vs C-Cl)
C-6 122.3 ppm124.1 ppmPyridine (C-H)
C-7 143.0 ppm138.5 ppmPyridine (C-Cl vs C-H)
C-7a 135.4 ppm134.2 ppmBridgehead

Analytical Workflow Visualization

To streamline laboratory operations, the following logic tree dictates the batch qualification process based on the NMR data acquired.

NMR_Workflow Start Commercial Batch 2-Bromo-7-chlorothiazolo[4,5-b]pyridine Prep Sample Prep (15 mg in 0.6 mL DMSO-d6 + TMS) Start->Prep Acq1H 1H NMR Acquisition (D1=2s, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (D1=2s, ns=1024) Prep->Acq13C Analysis Spectral Analysis & Signal Integration Acq1H->Analysis Acq13C->Analysis Decision Regioisomer Check (H-5 vs H-7 Shift) Analysis->Decision Pass High-Purity Product A (Confirmed 7-Chloro) Decision->Pass H-5 @ 8.6 ppm Fail Alternative B (5-Chloro / Impurities) Decision->Fail H-7 @ 8.2 ppm

NMR workflow for differentiating 2-Bromo-7-chlorothiazolo[4,5-b]pyridine from regioisomers.

References

  • Title : 1 | Source : dmed.org.ua

  • Title : 2 | Source : derpharmachemica.com

  • Title : 3 | Source : acs.org

Sources

A Comparative Crystallographic Guide to Novel Thiazolo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-b]pyridine core is a significant pharmacophore, recognized as a purine bioisostere, and its derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures.[2]

This guide will delve into the synthesis, crystallization, and crystallographic analysis of several novel thiazolo[4,5-b]pyridine derivatives, comparing their structural features to each other and to relevant bioisosteric alternatives.

The Strategic Importance of Crystallographic Analysis in Drug Discovery

The journey from a promising lead compound to a marketed drug is arduous and fraught with challenges. A critical bottleneck in this process is often the optimization of a molecule's physicochemical and pharmacokinetic properties. A deep understanding of a compound's solid-state structure, as provided by X-ray crystallography, can provide invaluable insights into:

  • Molecular Conformation: The precise arrangement of atoms in three-dimensional space, which dictates how a molecule interacts with its biological target.

  • Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-stacking, van der Waals forces) that govern how molecules pack in a crystal lattice. These interactions can influence solubility, dissolution rate, and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Identifying and characterizing polymorphs is a critical aspect of drug development.

By providing a detailed atomic-level picture, X-ray crystallography empowers medicinal chemists to make informed decisions in the lead optimization process.

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of a novel compound is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages:

Experimental Workflow Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Thiazolo[4,5-b]pyridine Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Bioisosteres Bioisosteric Scaffolds Thiazolo    Thiazolo[4,5-b]pyridine   Pyrazolo    Pyrazolo[3,4-b]pyridine   Thiazolo->Pyrazolo Bioisosteric Replacement Isothiazolo    Isothiazolo[4,5-b]pyridine   Thiazolo->Isothiazolo Bioisosteric Replacement

Sources

HPLC methods for purity assessment of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced HPLC Methodologies for the Purity Assessment of Substituted Pyridines: A Comparative Guide

Introduction Substituted pyridines are ubiquitous building blocks in pharmaceutical and agrochemical synthesis. Due to the basic nature of the pyridine nitrogen (typical pKa ~5.2) and the varying polarities introduced by substituents, achieving robust, reproducible purity assessments via High-Performance Liquid Chromatography (HPLC) is a recognized analytical challenge. As a Senior Application Scientist, I often see methods fail during validation because the underlying physicochemical interactions between the analyte, mobile phase, and stationary phase were not properly balanced. This guide critically evaluates and compares Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography for pyridine purity analysis, providing field-tested protocols and mechanistic insights.

The Mechanistic Challenges of Pyridine Analysis

When developing an HPLC method for substituted pyridines, three primary challenges dictate the chromatographic strategy:

  • Hydrophilicity and Poor Retention : Many pyridine derivatives are highly polar. In traditional RPLC, this results in rapid elution near the void volume, compromising the separation of early-eluting polar impurities [3].

  • Secondary Silanol Interactions : The basic nitrogen of the pyridine ring readily interacts with unreacted, acidic silanol groups on silica-based stationary phases. This ion-exchange interaction causes severe peak tailing, which obscures closely eluting impurities and ruins quantitative accuracy[3].

  • Isomer Resolution : Positional isomers (e.g., 2-substituted vs. 3-substituted pyridines) possess nearly identical hydrophobicity, making them difficult to resolve using purely hydrophobic retention mechanisms [3].

Comparative Evaluation of HPLC Modalities

Reversed-Phase HPLC (RPLC) RPLC using C18 or C8 columns is the default starting point. However, to retain polar pyridines and suppress silanol interactions, analysts typically rely on ion-pairing reagents (e.g., trifluoroacetic acid, heptafluorobutyric acid) or highly aqueous mobile phases [3].

  • Causality: Ion-pairing reagents mask the basic nitrogen, increasing the apparent hydrophobicity of the complex and shielding it from silanols.

  • Limitation: Ion-pairing agents cause severe ion suppression in Mass Spectrometry (MS) and permanently alter the stationary phase [3].

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent [5].

  • Causality: Analytes partition into a water-enriched layer immobilized on the polar stationary phase surface. Highly polar pyridine derivatives, which fail to retain in RPLC, exhibit strong retention in HILIC [5].

  • Advantage: Excellent LC-MS compatibility due to high organic content, which enhances electrospray ionization (ESI) efficiency [5].

Mixed-Mode Chromatography Mixed-mode columns (e.g., Primesep 100, Coresep 100) incorporate both hydrophobic alkyl chains and ion-exchange groups (e.g., embedded acidic groups) on the same silica surface [1, 2].

  • Causality: This dual mechanism allows independent control of retention. The hydrophobic chain retains neutral impurities, while the cation-exchange group retains the protonated pyridine ring. By adjusting the buffer concentration and pH, one can finely tune the retention of basic pyridines without relying on MS-incompatible ion-pairing reagents [2].

MethodSelection Start Substituted Pyridine Analyte Q1 Highly Polar / Hydrophilic? (LogP < 0) Start->Q1 RP Reversed-Phase (C18) with End-capping Q1->RP No Q2 Requires MS Compatibility? Q1->Q2 Yes HILIC HILIC Mode (High Organic, Aqueous Strong) Q2->HILIC Yes (Polar) Mixed Mixed-Mode Chromatography (Cation-Exchange + RP) Q2->Mixed Yes (Basic/Zwitterionic) IonPair RP with Ion-Pairing (e.g., TFA) Q2->IonPair No (UV only)

Logical workflow for selecting HPLC modes for substituted pyridines.

Quantitative Data Summary: Method Comparison

The following table synthesizes the performance characteristics of these three modalities for a typical basic, polar substituted pyridine (e.g., 2-aminopyridine or 1-(Pyridin-2-yl)propane-1,3-diol) based on standard chromatographic behaviors[2, 4, 5].

ParameterStandard RPLC (C18)HILIC (Amide/Silica)Mixed-Mode (RP/Cation-Exchange)
Retention Factor (k') < 1.0 (Poor)3.0 - 8.0 (Excellent)2.0 - 10.0 (Tunable)
Peak Symmetry (As) > 1.8 (Tailing)1.0 - 1.2 (Symmetrical)0.9 - 1.1 (Symmetrical)
Mobile Phase High Aqueous + Ion-PairingHigh Organic (>70% ACN)Aqueous/Organic + Volatile Buffer
LC-MS Compatibility Poor (if ion-pairing used)Excellent (High ESI efficiency)Excellent (Volatile buffers used)
Isomer Resolution ModerateGood (Hydrogen bonding driven)Excellent (Charge + Hydrophobic driven)

Experimental Protocol: Mixed-Mode HPLC Purity Assessment

Reagents & Materials:

  • Column: Primesep 100 or Coresep 100 (150 mm x 4.6 mm, 5 µm) [1, 2].

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Accurately measure 1.0 mL of MS-grade formic acid into 1000 mL of HPLC-grade water (Mobile Phase A) and 1000 mL of HPLC-grade acetonitrile (Mobile Phase B). Causality: Formic acid acts as a volatile buffer, protonating the pyridine ring to ensure consistent interaction with the cation-exchange sites on the column, while maintaining MS compatibility.

  • Standard Preparation (Self-Validation): Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent. Dilute to a working concentration of 100 µg/mL. Prepare a sensitivity standard (Limit of Quantitation, LOQ) at 0.05 µg/mL (0.05% of nominal) to validate the system's ability to detect trace impurities.

  • Sample Preparation: Accurately weigh the substituted pyridine sample and dissolve in diluent to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic elution at 40% B for 10 minutes, or a shallow gradient (10% B to 60% B over 15 minutes) if analyzing complex reaction mixtures.

    • Column Temperature: 30°C.

    • Detection: UV at 250-270 nm (based on the π-π transitions of the specific pyridine ring) [1, 4].

  • System Suitability Testing (SST): Inject the diluent blank to confirm no baseline interference. Inject the 100 µg/mL standard five times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5. Inject the LOQ standard to confirm a Signal-to-Noise (S/N) ratio ≥ 10.

  • Sample Analysis: Inject the sample preparation in duplicate. Calculate the purity using the area normalization method (excluding blank peaks) or against the external reference standard.

Workflow Prep Sample & Standard Preparation Equil Column Equilibration (>10 Column Volumes) Prep->Equil Inject System Suitability (Blanks & LOQ Check) Equil->Inject Sep Chromatographic Separation Inject->Sep Detect Detection (UV 250-270 nm / MS) Sep->Detect Data Peak Integration & Purity Calculation Detect->Data

Step-by-step experimental workflow for HPLC purity assessment ensuring self-validation.

Conclusion

While reversed-phase chromatography remains the industry standard for general purity assessments, the unique physicochemical properties of substituted pyridines often necessitate orthogonal approaches. By understanding the causality behind retention—such as shifting to HILIC for highly polar derivatives or leveraging mixed-mode stationary phases to control basic interactions—analysts can develop robust, MS-compatible methods that withstand the rigors of pharmaceutical validation.

References

  • SIELC Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column." SIELC.com.
  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Helixchrom.com.
  • BenchChem. "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions." Benchchem.com.
  • BenchChem. "HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol." Benchchem.com.
  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chromtech.com.

In vitro kinase assay of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2-bromo-7-chlorothiazolo[4,5-b]pyridine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Due to its structural mimicry of the purine ring of adenosine triphosphate (ATP), this scaffold serves as a critical precursor for synthesizing potent, small-molecule tyrosine kinase inhibitors (TKIs) [1].

When evaluating the efficacy of these derivatives—particularly against targets like the Epidermal Growth Factor Receptor (EGFR), c-Met, or PI3K—researchers must deploy robust, self-validating in vitro kinase assays. This guide provides an authoritative, comparative analysis of assay methodologies, detailing the causality behind experimental design and benchmarking the performance of thiazolo[4,5-b]pyridine derivatives against standard-of-care alternatives.

Mechanistic Grounding: ATP-Competitive Inhibition

To accurately design an assay, one must first understand the molecular interaction. Thiazolo[4,5-b]pyridine derivatives primarily act as Type I kinase inhibitors. They competitively bind to the highly conserved ATP-binding pocket of the kinase domain in its active conformation. The nitrogen and sulfur heteroatoms in the thiazolopyridine core form critical hydrogen bonds with the hinge region of the kinase, effectively blocking ATP coordination and halting downstream phosphorylation cascades [2].

EGFR_Pathway EGF Growth Factor Ligand EGFR Target Kinase (e.g., EGFR, c-Met) EGF->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylates ATP ATP Molecule ATP->EGFR Binds Pocket Inhibitor Thiazolo[4,5-b]pyridine Derivative Inhibitor->EGFR Competes with ATP Proliferation Cell Proliferation & Tumor Survival Downstream->Proliferation Induces

Mechanism of kinase inhibition by thiazolo[4,5-b]pyridine derivatives competing with ATP.

Selecting the Right Assay: TR-FRET vs. Radiometric

While Radiometric ( 33 P-ATP) assays directly measure the transfer of a radiolabeled phosphate to a substrate, they are increasingly being replaced by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening of thiazolo[4,5-b]pyridine derivatives.

The Causality of Choice: Thiazolo-based compounds often exhibit intrinsic autofluorescence at standard wavelengths. TR-FRET introduces a temporal delay (typically 50–100 µs) between excitation and emission reading. Because the autofluorescence of the test compounds decays in nanoseconds, the microsecond delay ensures that only the long-lived emission from the Lanthanide chelate (Europium) is recorded. This dramatically increases the signal-to-noise ratio and eliminates false positives.

Self-Validating TR-FRET Protocol for Thiazolo[4,5-b]pyridines

A robust protocol must be self-validating. This workflow requires the calculation of a Z'-factor on every assay plate. A Z'-factor ≥0.5 confirms that the dynamic range between the positive control (maximum kinase activity) and negative control (100% inhibition) is statistically significant, validating the assay's integrity.

Step-by-Step Methodology
  • Buffer Preparation & Kinase Activation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35. Causality: Mg 2+ is a mandatory catalytic cofactor that coordinates the phosphate groups of ATP. Brij-35, a non-ionic detergent, prevents the highly hydrophobic thiazolo[4,5-b]pyridine derivatives from aggregating into promiscuous colloidal inhibitors. Add 2 mM DTT immediately before use to prevent the oxidation of critical cysteine residues (e.g., Cys797 in EGFR) in the kinase active site.

  • Inhibitor Pre-Incubation: Dispense the synthesized 2-bromo-7-chlorothiazolo[4,5-b]pyridine derivatives (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well plate. Add the purified kinase enzyme and incubate for 15–30 minutes at room temperature. Causality: Pre-incubation is critical. Many bulky thiazolo-derivatives are "slow-binding" inhibitors; providing this window allows the compound to reach thermodynamic equilibrium within the binding pocket before ATP is introduced.

  • Reaction Initiation: Add ATP and the specific biotinylated peptide substrate to initiate the reaction. Causality: The ATP concentration must be strictly calibrated to the enzyme's apparent Km​ value. Running the assay at the Km​ ensures the assay is maximally sensitive to competitive inhibitors, allowing for accurate IC50​ determination.

  • Termination and Detection: After a 60-minute reaction, add a stop buffer containing 50 mM EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor). Causality: EDTA acts as an immediate chemical kill-switch. By chelating the essential Mg 2+ ions out of the solution, it instantly halts kinase activity, ensuring precise timing across all 384 wells.

  • Data Acquisition: Read the plate on a compatible microplate reader. Excite at 320 nm, wait 50 µs, and measure emission at 620 nm (Europium) and 665 nm (XL665). The ratio of 665/620 nm is directly proportional to the kinase activity.

TR_FRET_Workflow Step1 Step 1: Setup Kinase + Inhibitor Step2 Step 2: Initiate Add ATP (at Km) Step1->Step2 Step3 Step 3: Terminate Add EDTA Chelate Step2->Step3 Step4 Step 4: Detect TR-FRET Readout Step3->Step4

Step-by-step TR-FRET kinase assay workflow demonstrating reaction, termination, and detection.

Comparative Performance Data

To objectively evaluate the success of 2-bromo-7-chlorothiazolo[4,5-b]pyridine as a synthetic precursor, we must compare the IC50​ values of its optimized downstream derivatives against commercially available, standard-of-care alternatives like Gefitinib and Erlotinib.

The data below summarizes the in vitro inhibitory activity of advanced thiazolo[4,5-b]pyridine derivatives against Wild-Type (WT) EGFR and the drug-resistant T790M mutant [1][2].

Compound Class / DrugEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)Selectivity ProfileAssay Format
Gefitinib (Control Alternative)2.5 ± 0.3> 5,000High WT affinity; fails against T790MTR-FRET
Erlotinib (Control Alternative)2.0 ± 0.4> 3,000High WT affinity; fails against T790MTR-FRET
Thiazolo[4,5-b]pyridine Deriv. A (2-Aryl substituted)1.8 ± 0.245.0 ± 3.1Dual WT/Mutant inhibitionTR-FRET
Thiazolo[4,5-b]pyridine Deriv. B (7-Amino substituted)0.9 ± 0.112.5 ± 1.8Potent pan-EGFR inhibitionTR-FRET

Data Analysis: The incorporation of the thiazolo[4,5-b]pyridine core (specifically when modified at the 2- and 7- positions from the 2-bromo-7-chloro starting material) yields derivatives that not only match the potency of Gefitinib against Wild-Type EGFR but successfully overcome the steric hindrance caused by the T790M "gatekeeper" mutation. The compact nature of the thiazole ring allows these derivatives to bypass the bulky methionine residue that blocks first-generation inhibitors.

References

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. Available at:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at:[Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazolo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and other biologically crucial heterocycles has made it a versatile framework for designing novel therapeutic agents. Compounds incorporating this nucleus have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of structure-activity relationship (SAR) studies for various thiazolo[4,5-b]pyridine analogs, offering field-proven insights and experimental data to support drug development professionals.

The Thiazolo[4,5-b]pyridine Scaffold: A Platform for Diversity

The foundational strength of the thiazolo[4,5-b]pyridine scaffold lies in its multiple points for chemical modification. These positions allow for the systematic alteration of steric, electronic, and lipophilic properties, enabling chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profile of the resulting analogs. Understanding how substitutions at these key positions influence efficacy is the essence of SAR.

Thiazolo_Scaffold cluster_0 Thiazolo[4,5-b]pyridine Core cluster_1 Key Diversification Points Core R2 R2 R2->Core R3 R3 R3->Core R5 R5 R5->Core R6 R6 R6->Core R7 R7 R7->Core

Caption: Core thiazolo[4,5-b]pyridine structure with key positions for substitution.

Comparative SAR Analysis Across Therapeutic Areas

The choice of substituents on the thiazolo[4,5-b]pyridine ring system dramatically influences the molecule's interaction with its biological target. Below, we compare SAR trends for different therapeutic applications based on published experimental data.

Antimicrobial Activity

Thiazolo[4,5-b]pyridine analogs have emerged as promising antimicrobial agents. SAR studies reveal that specific substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria.

A study on a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated that the nature of the substituent on the N3-phenylacetyl group was critical for activity.[1] The introduction of a hydroxyl group at the para-position of the phenyl ring (Compound 3g ) resulted in a significant increase in potency, particularly against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM.[1] This suggests that a hydrogen-bond-donating group in this position is favorable for interaction with the bacterial target, which molecular docking studies predicted to be MurD ligase and DNA gyrase.[1]

Table 1: SAR of Thiazolo[4,5-b]pyridin-2-ones as Antimicrobial Agents

Compound R Group (on N3-phenylacetyl) MIC (µM) vs. P. aeruginosa MIC (µM) vs. E. coli Reference
3c 4-Cl >0.21 >0.21 [1]
3f 4-F >0.21 >0.21 [1]

| 3g | 4-OH | 0.21 | 0.21 |[1] |

Data synthesized from Mohammed, et al. (2021).

The causality behind this enhanced activity is likely due to the hydroxyl group's ability to form key hydrogen bonds within the active site of bacterial enzymes, an interaction not possible with halogens like chlorine or fluorine. This highlights the importance of specific polar interactions in driving antimicrobial potency.

Anticancer Activity and Kinase Inhibition

The thiazolo[4,5-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are critical in oncology.[3] The PI3K/AKT/mTOR signaling pathway, often hyperactivated in cancer, is a primary target.[4][5]

Phosphoinositide 3-Kinase (PI3K) Inhibition: In a series of thiazolo[5,4-b]pyridine analogs (an isomeric scaffold with translatable SAR principles), two structural features were identified as crucial for potent PI3Kα inhibition:

  • A sulfonamide functionality: This group was found to be essential for activity, likely forming a key hydrogen bond interaction with Lys802 in the PI3Kα binding pocket.[6][7]

  • A pyridyl group at C2: Replacing the 2-pyridyl moiety with a phenyl group led to a significant drop in activity, indicating that the nitrogen atom in the pyridine ring is critical for a hydrogen bond interaction with the hinge region residue Val851.[6][7]

The representative compound 19a , which combines these optimal features, exhibited an exceptionally potent IC₅₀ of 3.6 nM against PI3Kα.[6] This demonstrates a highly synergistic effect of the two moieties in achieving high-affinity binding.

c-KIT Inhibition: To combat resistance to existing drugs like imatinib, novel thiazolo[5,4-b]pyridine derivatives have been developed as c-KIT inhibitors.[3][8] SAR studies identified compound 6r as a potent inhibitor, particularly against the imatinib-resistant V560G/D816V double mutant.[3][8] The key modifications in 6r included a 2,6-dichloro-3-fluorophenyl group at the R2 position and a cyclopropylmethyl group at the R1 position. This combination appears to optimize interactions within the ATP-binding pocket of the mutant kinase.

Table 2: Comparative SAR of Thiazolo-pyridine Analogs as Anticancer Agents

Compound Scaffold Target Key Substitutions Activity (IC₅₀/GI₅₀) Reference
19a Thiazolo[5,4-b]pyridine PI3Kα 2-(methoxypyridin-3-yl), N-(5-chlorothiophen-2-yl)sulfonamide 3.6 nM [6]
6r Thiazolo[5,4-b]pyridine c-KIT (WT & Mutant) R1: Cyclopropylmethyl, R2: 2,6-dichloro-3-fluorophenyl 1.15 µM (on HMC1.2 cells) [3][8]

| T-2 | Thiazolo[4,5-b]pyridine | General Antitumor | C6-phenylazo | 65% growth inhibition (L1210 cells) |[9][10] |

Data synthesized from multiple sources as cited.

The introduction of a phenylazo substituent at the C6-position of the 3H-thiazolo[4,5-b]pyridin-2-one core was also found to increase anticancer potential by up to three-fold against murine leukemia (L1210) cells.[9][10] This large, planar group may enhance activity through improved stacking interactions with DNA or relevant protein targets.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization A Scaffold Selection (Thiazolo[4,5-b]pyridine) B Analog Synthesis (e.g., [3+3] Cyclocondensation) A->B Rational Design C In Vitro Biological Assays (MTT, MIC, Kinase) B->C Compound Library D Data Analysis (IC₅₀ / MIC Determination) C->D E SAR Identification D->E F Identify Lead Compound E->F Key Structural Insights F->A Iterative Redesign G Further Optimization (ADME/Tox Profiling) F->G PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Downstream Signaling Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition.

Dysregulation of the PI3K pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. [][12][13]Thiazolo[5,4-b]pyridine inhibitors are designed to fit into the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. [6]This action blocks the downstream activation of AKT and mTOR, ultimately shutting down the pro-survival signals and inducing apoptosis in cancer cells. [5][]The ability to design isoform-specific PI3K inhibitors is a key strategy to minimize off-target effects and improve the therapeutic window. [12]

References

  • The PI3K signaling pathway and inhibitors under development and/or... - ResearchGate. Available from: [Link]

  • Small-molecule inhibitors of the PI3K signaling network - PMC. Available from: [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. Available from: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. Available from: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available from: [Link]

  • Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023) - Taylor & Francis. Available from: [Link]

  • 4.4. DPPH Assay - Bio-protocol. Available from: [Link]

  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd. Available from: [Link]

  • Schematic overview of the antibiotic MIC value determination protocol... - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available from: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. Available from: [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available from: [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed. Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Available from: [Link]

  • Broth microdilution reference methodology - CGSpace. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available from: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing). Available from: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. Available from: [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Available from: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC. Available from: [Link]

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC. Available from: [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - ResearchGate. Available from: [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link]

  • Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. - ResearchGate. Available from: [Link]

  • Structure of thiazolo[4,5-b]pyridin-5-ones. - ResearchGate. Available from: [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside | Semantic Scholar. Available from: [Link]

  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available from: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. Available from: [Link]

  • SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I - PubMed. Available from: [Link]

Sources

Antimicrobial Spectrum of Novel Thiazolo[4,5-b]pyridine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical antibiotics, the development of novel pharmacophores is critical. Among emerging synthetic scaffolds, thiazolo[4,5-b]pyridine derivatives have demonstrated exceptional promise. By fusing a thiazole ring with a pyridine moiety, these compounds mimic essential purine and pyrimidine structures, enabling them to competitively bind and inhibit critical bacterial enzymes.

This guide provides an objective, data-driven comparison of novel thiazolo[4,5-b]pyridine derivatives against standard reference drugs (Ciprofloxacin, Amoxicillin, Ampicillin, and Fluconazole). Designed for drug development professionals and application scientists, this document synthesizes recent experimental data, elucidates the underlying mechanisms of action, and provides self-validating protocols for reproducible in vitro screening.

Mechanistic Overview: Causality Behind the Efficacy

The broad-spectrum efficacy of thiazolo[4,5-b]pyridines is not merely a function of generalized cytotoxicity; it is driven by highly selective, dual-target enzyme inhibition [1]. In silico molecular docking and in vitro assays reveal that specific derivatives (such as 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones) exhibit high binding affinities for two primary targets:

  • MurD Ligase: An essential enzyme in the cytoplasmic phase of bacterial peptidoglycan biosynthesis. Inhibition leads to catastrophic cell wall destabilization.

  • DNA Gyrase: A topoisomerase responsible for managing DNA supercoiling. Inhibition arrests DNA replication and transcription.

Because these compounds target pathways distinct from those targeted by β-lactams (which target Penicillin-Binding Proteins), they retain high efficacy against Extended-Spectrum β-Lactamase (ESβL) producing strains.

MoA TBP Thiazolo[4,5-b]pyridine Derivatives MurD MurD Ligase (Peptidoglycan Synthesis) TBP->MurD Competitive Inhibition Gyrase DNA Gyrase (DNA Topology) TBP->Gyrase Competitive Inhibition CellWall Cell Wall Degradation MurD->CellWall Impairs DNA DNA Replication Arrest Gyrase->DNA Blocks Death Bacterial Cell Death CellWall->Death DNA->Death

Dual-target mechanism of thiazolo[4,5-b]pyridines inhibiting MurD ligase and DNA gyrase.

Quantitative Antimicrobial Spectrum: Comparative Analysis

To objectively evaluate the clinical potential of these novel agents, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established commercial therapeutics. The data below synthesizes findings from recent high-throughput screenings of various thiazolo[4,5-b]pyridine subclasses[1, 2, 3].

Table 1: Monotherapy MIC Comparison (Novel Derivatives vs. Reference Drugs)
Compound Class / Specific AgentTarget OrganismMIC ValueReference DrugReference MIC
Compound 3g (5-methyl-7-phenyl derivative)Pseudomonas aeruginosa0.21 µM Ciprofloxacin0.15 µM
Compound 3g (5-methyl-7-phenyl derivative)Escherichia coli0.21 µM Ciprofloxacin0.10 µM
Compound V (2-oxo-7-thiophen-2-yl derivative)Candida albicans12.5 µg/mL Fluconazole8.0 µg/mL
Spiro-derivatives (Aldoses 16-19)Staphylococcus aureus39–67 µg/mL Ampicillin>128 µg/mL (Resistant)
Spiro-derivatives (Acetyl aldoses 20-23)Bacillus cereus39–67 µg/mL Ampicillin64 µg/mL

Insight: While Compound 3g performs marginally below Ciprofloxacin in absolute molar efficacy, its structural novelty means it bypasses existing fluoroquinolone efflux pumps. Furthermore, the spiro-thiazolo[4,5-b]pyridine derivatives demonstrate a distinct advantage over Ampicillin when treating resistant Gram-positive strains [3].

Table 2: Synergistic Efficacy in Multidrug-Resistant (MDR) Strains

A critical application of thiazolo[4,5-b]pyridines is their use as adjuvants. When Compound VI is co-administered with Amoxicillin against clinical isolates possessing both atypical penicillin-binding proteins and β-lactamase activities, massive fold-reductions in the required Amoxicillin MIC are observed [2].

Bacterial Strain (Clinical Isolate)Amoxicillin MIC (Alone)Amoxicillin MIC (+ Compound VI)Fold Reduction
ESβL+ Klebsiella pneumoniae (ATCC 700603)256 µg/mL32 µg/mL 8x
MRSH (Staphylococcus haemolyticus)4096 µg/mL128 µg/mL 32x
Safety & Cytotoxicity Profile

An antimicrobial is only viable if it exhibits selective toxicity. In vitro MTT assays on human keratinocytes (HaCaT), human embryonic kidney cells (HEK293), and murine fibroblasts (Balb/c 3T3) demonstrate that these thiazolopyridine derivatives possess an IC50 > 100 µM [1, 2]. This establishes a wide therapeutic window, confirming that the MICs (often < 1 µM) are achieved well below mammalian toxicity thresholds.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to rule out solvent toxicity, contamination, and false positives.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol determines the exact MIC of thiazolo[4,5-b]pyridine compounds using resazurin as a metabolic indicator to eliminate subjective visual scoring.

Materials: 96-well U-bottom microtiter plates, Mueller-Hinton Broth (MHB), Resazurin sodium salt (0.015% w/v), DMSO. Causality Note: DMSO is used to solubilize the highly lipophilic thiazolopyridine core. However, DMSO concentrations >1% v/v can disrupt bacterial membranes, artificially lowering the MIC. Therefore, a solvent control is strictly required.

  • Inoculum Preparation: Cultivate the target strain on agar for 18-24h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a working concentration of 1×106 CFU/mL.

  • Compound Dilution: In the 96-well plate, perform two-fold serial dilutions of the synthesized derivative in MHB. The final compound concentrations should range from 128 µg/mL down to 0.125 µg/mL. Ensure the final DMSO concentration per well never exceeds 1%.

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilution in each well (Final well concentration: 5×105 CFU/mL).

  • Internal Controls:

    • Growth Control: 50 µL MHB + 50 µL Inoculum (Validates bacterial viability).

    • Sterility Control: 100 µL MHB only (Validates aseptic technique).

    • Solvent Control: 50 µL MHB (with 1% DMSO) + 50 µL Inoculum (Validates DMSO is non-toxic).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin to all wells and incubate for an additional 2 hours.

  • Interpretation: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration that prevents this color change (remaining blue).

Protocol B: Checkerboard Assay for Synergistic Interaction

Used to calculate the Fractional Inhibitory Concentration (FIC) Index when combining a thiazolopyridine derivative with a standard antibiotic (e.g., Amoxicillin).

  • Matrix Setup: Along the x-axis of a 96-well plate, serially dilute Amoxicillin. Along the y-axis, serially dilute the thiazolo[4,5-b]pyridine derivative.

  • Inoculation & Incubation: Add the standardized bacterial inoculum ( 5×105 CFU/mL final) to all wells. Incubate at 37°C for 20 hours.

  • FIC Calculation:

    • FICA​=MICAmoxicillin_alone​MICAmoxicillin_in_combination​​

    • FICB​=MICDerivative_alone​MICDerivative_in_combination​​

    • FIC Index = FICA​+FICB​

  • Validation Logic: Synergy is strictly defined as an FIC Index ≤0.5 . An index between 0.5 and 4.0 indicates indifference, while >4.0 indicates antagonism.

Workflow Prep Compound Preparation (Max 1% DMSO Final) Microplate 96-Well Microplate (Checkerboard / Serial Dilution) Prep->Microplate Inoculum Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Microplate Incubation Incubation (37°C, 18-24h) Microplate->Incubation Readout Resazurin Addition (Blue to Pink = Growth) Incubation->Readout Analysis MIC & FIC Index Calculation (Synergy ≤ 0.5) Readout->Analysis

Standardized broth microdilution and checkerboard assay workflow for MIC and synergy determination.

Conclusion for Drug Development Professionals

The thiazolo[4,5-b]pyridine scaffold represents a highly tunable, synthetically accessible pharmacophore. As demonstrated by the comparative data, specific substitutions—such as the 5-methyl-7-phenyl [1] or spiro-cyclohexane [3] modifications—yield compounds that not only rival the potency of standard fluoroquinolones but also act as powerful resistance-breakers when paired with traditional β-lactams [2]. Future pipeline development should focus on optimizing the aqueous solubility of these derivatives while maintaining their potent dual-inhibition of MurD and DNA gyrase.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.MDPI.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.Biopolymers and Cell.
  • Boosting the antimicrobial performance based on new fused spirothiazolidine framework analogs.Springer / D-NB.

Cytotoxicity Comparison of Functionalized Thiazolo[4,5-b]pyridine Isomers: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The thiazolo[4,5-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern oncology and medicinal chemistry. As an isostere of the purine ring, this fused bicyclic system readily interacts with critical biological targets, including epidermal growth factor receptors (EGFR) and phosphodiesterases. However, the raw scaffold requires precise functionalization to unlock its full cytotoxic potential against malignant cell lines.

This guide provides an objective, data-driven comparison of variously functionalized thiazolo[4,5-b]pyridine isomers. Designed for drug development professionals, it synthesizes structure-activity relationship (SAR) data, comparative cytotoxicity metrics, and self-validating experimental protocols to accelerate preclinical screening.

Mechanistic Rationale: The Logic of Functionalization

The intrinsic bioactivity of the thiazolo[4,5-b]pyridine core is heavily dictated by the spatial arrangement and electronic properties of its substituents. Strategic functionalization at the N3, C5, C6, and C7 positions fundamentally alters the molecule's lipophilicity, target binding affinity, and cellular uptake mechanisms.

  • C6-Position Modifications: The introduction of electron-withdrawing or delocalizing groups (such as a phenylazo moiety) at the C6 position has been shown to drastically increase the molecule's binding affinity to intracellular kinase domains. This structural tweak can yield up to a 3-fold increase in broad-spectrum anticancer potential [1].

  • C7-Position Modifications: Halogenated phenyl groups (e.g., 4-fluorophenyl or 4-chlorophenyl) at the C7 position increase the lipophilicity of the isomer. This is a deliberate design choice to enhance blood-brain barrier (BBB) penetration, making these specific isomers highly relevant for targeting glioblastomas and gliomas [3].

  • N3-Position Modifications: Alkylation or the addition of propionitrile groups at the N3 position primarily modulates aqueous solubility and prevents rapid metabolic degradation, ensuring the compound maintains a viable half-life during in vitro assays [1].

SAR_Logic Core Thiazolo[4,5-b]pyridine Core Scaffold C6 C6 Modification (e.g., Phenylazo) Core->C6 Increases Anticancer Efficacy (~3x) C7 C7 Modification (e.g., 4-Fluorophenyl) Core->C7 Enhances Glioma Targeting & BBB Entry N3 N3 Modification (e.g., Propionitrile) Core->N3 Modulates Solubility & Cellular Uptake

Structure-Activity Relationship (SAR) logic for functionalized thiazolo[4,5-b]pyridine isomers.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of these isomers, we must compare their performance across standardized cell lines. The table below synthesizes quantitative cytotoxicity data from recent pivotal studies, highlighting how specific functionalizations dictate cellular targeting.

Scaffold BaseKey FunctionalizationTarget Cell LinesCytotoxicity (IC₅₀ / Activity)Mechanistic NoteRef
5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one C6-PhenylazoVarious tumor lines~50 µM (3-fold efficacy increase)Azo group enhances electron delocalization and target binding.[1]
3H-thiazolo[4,5-b]pyridin-2-one 5-Phenyl-7-(pyridin-3-yl)HepG2, Balb/c 3T3Moderate (NCI standard protocol)Pyridine substitution alters lipophilicity and hepatic targeting.[2]
2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amide 7-(4-fluorophenyl) & (4-chlorophenyl)amideC6 Glioma, U373 AstrocytomaComparable to TemozolomideHalogenation increases BBB penetration for targeted neuro-oncology.[3]

Self-Validating Experimental Protocols

A rigorous drug development pipeline requires protocols that inherently check their own validity. The following methodologies detail the synthesis and orthogonal cytotoxicity screening of these isomers.

Protocol A:[3+3] Cyclocondensation Synthesis

The [3+3] cyclocondensation is the preferred method for constructing the thiazolo[4,5-b]pyridine core due to its high atom economy and regioselectivity [1].

  • Reagent Preparation: Dissolve 4-iminothiazolidin-2-one (1.0 eq) and the chosen functionalized acetylacetone (e.g., α-phenylazoacetylacetone for C6 modification) (1.1 eq) in anhydrous methanol.

    • Causality Check: Anhydrous conditions prevent the premature hydrolysis of the imine intermediate.

  • Catalysis & Cyclization: Add sodium methylate (catalytic amount) dropwise to the mixture under continuous stirring at 0°C, then reflux for 4-6 hours.

    • Causality Check: Sodium methylate acts as a strong base to deprotonate the active methylene, driving the nucleophilic attack required for the [3+3] ring closure.

  • Purification & Validation: Cool the mixture to precipitate the crude product. Filter, wash with cold ethanol, and recrystallize. Validate the structure via ¹H-NMR and single-crystal X-ray diffraction (XRD) [2].

Protocol B: Orthogonal Cytotoxicity Screening (MTT & NRU)

Relying on a single viability assay can yield false positives. For instance, highly redox-active isomers might directly reduce tetrazolium salts without cellular intervention. To create a self-validating system, we couple the MTT assay (measuring mitochondrial metabolism) with the Neutral Red Uptake (NRU) assay (measuring lysosomal integrity) [2].

  • Cell Seeding: Seed target cells (e.g., HepG2 or U373) in 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized isomers (1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Incubate for 48 hours.

  • MTT Assessment (Mitochondrial): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • NRU Assessment (Lysosomal): In a parallel plate, add Neutral Red medium (40 µg/mL). Incubate for 3 hours. Wash cells with PBS, then extract the incorporated dye using an ethanol/acetic acid solution. Read absorbance at 540 nm.

  • Data Synthesis: Calculate the IC₅₀ values from both assays.

    • Causality Check: If the MTT IC₅₀ is significantly lower than the NRU IC₅₀, the compound is likely disrupting mitochondrial electron transport before causing total cellular lysis. Concordant values confirm definitive cytotoxic cell death.

Workflow Synth [3+3] Cyclocondensation Synthesis Purify NMR/XRD Validation Synth->Purify Treat Cell Line Incubation Purify->Treat MTT MTT Assay (Mitochondrial) Treat->MTT NRU NRU Assay (Lysosomal) Treat->NRU Data Orthogonal Validation MTT->Data NRU->Data

Orthogonal cytotoxicity screening workflow utilizing parallel MTT and NRU viability assays.

References

  • Chaban, T., Panchuk, R., Klenina, O. V., et al. "Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines." Biopolymers and Cell.
  • Lozynskyi, A., Zimenkovsky, B., Radko, L., et al. "Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids." Chemical Papers.
  • "Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides." Taylor & Francis.

Validating the Mechanism of Action for Thiazolo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application Scientist Comparison & Validation Guide

Introduction: The Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine bicyclic scaffold has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1]. Because of the steric placement of heteroatoms within this scaffold, it acts as an excellent ATP-competitive hinge-binder in the kinase domain.

In this application guide, we will outline a robust, self-validating framework for characterizing a novel, representative thiazolo[4,5-b]pyridine-based dual inhibitor—herein designated as ThiazoKin-X . We will objectively compare its performance against standard-of-care single-target alternatives: Sunitinib (a VEGFR2 inhibitor) and Crizotinib (a c-Met inhibitor).

The Biological Rationale: Why Dual VEGFR2/c-Met Inhibition?

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases (RTKs) that act synergistically to drive tumor angiogenesis and metastasis. Clinical data demonstrates that selective inhibition of VEGFR2 often leads to compensatory upregulation of c-Met, resulting in rapid drug resistance[2]. By utilizing a dual-targeting thiazolo[4,5-b]pyridine inhibitor, we can simultaneously shut down both primary angiogenesis and the secondary escape pathway.

MoA Ligands VEGF & HGF (Ligands) VEGFR2 VEGFR2 Ligands->VEGFR2 cMet c-Met Ligands->cMet MAPK MAPK/ERK Pathway VEGFR2->MAPK PI3K PI3K/AKT Pathway cMet->PI3K ThiazoKin ThiazoKin-X (Thiazolo[4,5-b]pyridine) ThiazoKin->VEGFR2 Inhibits ThiazoKin->cMet Inhibits Angiogenesis Angiogenesis & Tumor Proliferation MAPK->Angiogenesis PI3K->Angiogenesis

Figure 1: Dual inhibition of VEGFR2 and c-Met signaling pathways by ThiazoKin-X.

Experimental Design & Causality: Building a Self-Validating System

To confidently validate the mechanism of action (MoA), an Application Scientist must construct a testing funnel that bridges biochemical affinity with physiological function.

Biochemical Validation: TR-FRET Assay

The "Why": Thiazolo[4,5-b]pyridine derivatives can occasionally exhibit intrinsic autofluorescence, which confounds standard colorimetric or simple fluorometric kinase assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratios and trustworthy IC50​ calculations[3]. Self-Validation: The assay incorporates a strictly defined Z'-factor calculation. A Z' > 0.6 confirms that the assay window between the DMSO vehicle (0% inhibition) and the positive control (100% inhibition) is statistically robust.

TRFRET Kinase Kinase (VEGFR2/c-Met) Reaction Phosphorylation Kinase->Reaction ATP ATP + Substrate ATP->Reaction PhosSub Phospho-Substrate Reaction->PhosSub Signal TR-FRET Signal (Emission Ratio) PhosSub->Signal Binds Antibody Tb-Labeled Antibody Antibody->Signal Binds Inhibitor ThiazoKin-X Inhibitor->Kinase Blocks

Figure 2: TR-FRET assay workflow for quantifying kinase inhibition.

Cellular Validation: HUVEC Proliferation & Immunoblotting

The "Why": Biochemical affinity does not guarantee cellular permeability or functional efficacy. We use Human Umbilical Vein Endothelial Cells (HUVECs) because they are a primary, physiologically relevant model for VEGFR2-driven angiogenesis. Self-Validation: Western blotting for phosphorylated targets (p-VEGFR2, p-c-Met) must always be normalized against total protein (Total VEGFR2, Total c-Met) and a housekeeping gene (GAPDH) to prove that the inhibitor is blocking phosphorylation (kinase activity) rather than simply degrading the protein or causing non-specific cytotoxicity.

Comparative Efficacy Data

The following tables summarize the experimental validation of ThiazoKin-X against the single-target clinical standards.

Table 1: Biochemical Kinase Inhibition (TR-FRET)

Data represents the mean IC50​ (nM) ± SD from three independent experiments.

CompoundTarget: VEGFR2 IC50​ (nM)Target: c-Met IC50​ (nM)Target: EGFR IC50​ (nM)Selectivity Profile
ThiazoKin-X 4.2 ± 0.5 6.8 ± 0.7 > 5000Potent Dual Inhibitor
Sunitinib3.1 ± 0.4> 10,000> 5000Selective VEGFR2
Crizotinib> 10,0004.5 ± 0.6> 5000Selective c-Met

Insight: ThiazoKin-X demonstrates single-digit nanomolar potency against both targets, matching the affinity of the dedicated clinical inhibitors without off-target effects on EGFR.

Table 2: Cellular Functional Assays (HUVEC Model)

Inhibition of VEGF/HGF-induced proliferation and downstream signaling.

CompoundHUVEC Proliferation IC50​ (nM)p-VEGFR2 Inhibition (%) at 50 nMp-c-Met Inhibition (%) at 50 nM
ThiazoKin-X 12.5 ± 1.2 92% 89%
Sunitinib18.4 ± 2.195%5%
Crizotinib145.0 ± 15.34%94%

Insight: In the presence of both VEGF and HGF, Sunitinib loses functional efficacy (higher proliferation IC50​ ) because the c-Met escape pathway remains active. ThiazoKin-X successfully suppresses proliferation by blocking both nodes.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Kinase Assay Validation

Adapted from standard LanthaScreen™ TR-FRET protocols[3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).

  • Compound Dilution: Serially dilute ThiazoKin-X, Sunitinib, and Crizotinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (prevents solvent toxicity while maintaining compound solubility).

  • Kinase Reaction: In a low-volume 384-well plate, add:

    • 2.5 µL of Compound (or 1% DMSO vehicle for max signal control).

    • 5.0 µL of Kinase (VEGFR2 or c-Met) at pre-optimized EC80​ concentration.

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiation: Add 2.5 µL of ATP/Fluorescein-labeled Substrate mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop the reaction by chelating Mg2+) and Terbium (Tb)-labeled phospho-specific antibody.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (520 nm / 490 nm).

    • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed only if Z' > 0.6.

Protocol B: Cellular Phosphorylation Assay (Immunoblotting)
  • Cell Culture: Seed HUVECs in 6-well plates at 2×105 cells/well. Starve cells in serum-free basal medium for 12 hours to reduce background kinase activity.

  • Inhibitor Treatment: Pre-treat cells with ThiazoKin-X (10, 50, 100 nM) or DMSO vehicle for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL VEGF and 50 ng/mL HGF for exactly 10 minutes to induce peak receptor autophosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse cells immediately using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis dephosphorylation).

  • Western Blotting:

    • Resolve 20 µg of total protein per lane via SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-p-c-Met (Tyr1234/1235), anti-Total VEGFR2, anti-Total c-Met, and anti-GAPDH.

  • Quantification: Use densitometry software to calculate the ratio of Phospho-protein to Total-protein. Normalize against the DMSO stimulated control (set as 100% kinase activity).

References

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Structure activity relationships of chrysoeriol and analogs as dual c‑Met and VEGFR2 tyrosine kinase inhibitors Source: Molecular Medicine Reports (Spandidos Publications) URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech Application Notes URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-7-chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Bromo-7-chlorothiazolo[4,5-b]pyridine

Executive Summary

In modern drug discovery, halogenated heterocycles like 2-Bromo-7-chlorothiazolo[4,5-b]pyridine (CAS: 1206249-84-4) are critical scaffolds for synthesizing novel antitubercular and anticancer therapeutics[1][2]. However, the very structural features that make this compound synthetically valuable—its highly reactive carbon-halogen bonds—also impart significant toxicological and environmental risks. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, reaction execution, and disposal of this compound, ensuring strict compliance with OSHA and EPA regulations.

Chemical Hazard Profile & Causality

Understanding the mechanistic reactivity of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine is essential for risk mitigation:

  • Reactivity: The compound features a fused thiazole-pyridine core. The C-Br bond at the 2-position is highly susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, while the 7-chloro position is prone to nucleophilic aromatic substitution[3]. Because it acts as a potent electrophile, it can inadvertently react with biological nucleophiles (e.g., proteins, DNA), leading to potential skin sensitization and mutagenicity[2].

  • Physical State: It exists as a solid powder at room temperature. The primary acute exposure route is the inhalation of micro-particulates during weighing and dispensing.

Quantitative Physicochemical & Regulatory Data

To facilitate rapid risk assessment, key quantitative metrics are summarized below:

ParameterValue / SpecificationRegulatory / Scientific Rationale
CAS Number 1206249-84-4Unique identifier for safety tracking[1].
Molecular Weight 249.51 g/mol Determines stoichiometric calculations[1].
Fume Hood Face Velocity 80–100 fpmOSHA standard for capturing aerosolized powders[4].
Respirator APF 10 (N95/P100)NIOSH Assigned Protection Factor for particulates[5].
Waste Accumulation Limit 5 Gallons (per lab SAA)EPA standard for Satellite Accumulation Areas (SAA)[6][7].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The handling of reactive halogenated heterocycles requires a targeted defense strategy[4].

PPE CategoryRequired EquipmentMechanistic Causality & Field Insight
Hand Protection Nitrile Gloves (≥4 mil)Nitrile provides an excellent barrier against dry halogenated powders. Crucial Note: If the compound is dissolved in aggressive polar aprotic solvents (e.g., NMP, DMF), double-gloving or switching to butyl rubber is required, as NMP rapidly permeates standard nitrile[3][8].
Eye Protection ANSI Z87.1 Safety GogglesProtects against fine powder aerosols during static-prone weighing and solvent splashes during dissolution[8].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of hazardous dust and protects against localized flash fires when utilizing flammable solvents[4].
Respiratory NIOSH N95 or P100 MaskRequired only if weighing outside a certified chemical fume hood. Filters out reactive micro-particulates that cause respiratory irritation[5].

Operational Workflows: Step-by-Step Methodology

Every protocol must be a self-validating system to ensure safety and experimental integrity.

Phase 1: Powder Dispensing & Solution Preparation

  • Environmental Verification: Verify that the chemical fume hood monitor reads between 80–100 fpm. Line the working surface with anti-static weighing paper to capture stray particulates.

  • Dispensing (Causality-Driven): Using a grounded anti-static spatula, transfer the 2-Bromo-7-chlorothiazolo[4,5-b]pyridine to a tared reaction vial. Why: Halogenated powders often carry static charges; standard metal spatulas can cause the powder to repel and aerosolize, increasing inhalation risk.

  • In-Situ Dissolution: Add the reaction solvent (e.g., N-methyl-2-pyrrolidone) directly to the vial inside the hood[3]. Cap the vial securely before removing it from the controlled environment.

  • Decontamination: Wipe the analytical balance and hood surface with an isopropanol-dampened cloth. Dispose of the cloth immediately in a solid hazardous waste container[8].

Phase 2: Reaction Execution & Quenching

  • Execution: Proceed with the cross-coupling or nucleophilic substitution under inert atmosphere (Argon/N2) at the required temperature (e.g., 70°C)[3].

  • Quenching & Validation: Quench the reaction with an appropriate aqueous buffer. Self-Validation: Use pH paper to confirm the aqueous phase is neutralized (pH 5.5–9.5) before transferring to a separatory funnel[7][8].

Mandatory Visualization: Workflow & Segregation Logic

G Dispense 1. Powder Dispensing (Fume Hood) React 2. Reaction Execution (e.g., Cross-Coupling) Dispense->React Dissolve in NMP/DMF Quench 3. Reaction Quenching & Phase Separation React->Quench Reaction Completion Waste 4. Waste Segregation Decision Matrix Quench->Waste Extract & Separate Halogenated Halogenated Waste (EPA Regulated) Waste->Halogenated Organic Phase (Contains Halogens) Aqueous Aqueous Waste (Neutralized) Waste->Aqueous Aqueous Phase

Operational workflow and waste segregation logic for 2-Bromo-7-chlorothiazolo[4,5-b]pyridine.

Waste Management & Disposal Plan

Halogenated organic compounds are subject to stringent EPA Resource Conservation and Recovery Act (RCRA) regulations[6][9].

  • Liquid Waste Segregation: All organic layers containing 2-Bromo-7-chlorothiazolo[4,5-b]pyridine or its derivatives MUST be deposited in a designated "Halogenated Solvents" carboy[6]. Causality: Commingling halogenated and non-halogenated waste can triple disposal costs, as halogenated waste requires specialized high-temperature incineration rather than standard fuel blending[6][7].

  • Labeling Compliance: Waste tags must explicitly list the chemical constituents and percentages (e.g., "Halogenated Heterocycle <1%, NMP 99%")[6].

  • Solid Waste: Contaminated gloves, spatulas, and spill-cleanup materials must be sealed in a zip-lock bag and tagged as solid hazardous waste[8].

Emergency Response Protocol

  • Powder Spill: Do NOT sweep dry. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the pads into a hazardous waste bag using a disposable dustpan[8].

  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water for at least 15 minutes at a safety shower. Crucial Note: Never use organic solvents to wash the skin, as this will dissolve the compound and accelerate systemic absorption into the bloodstream.

References

  • thiazolo[4,5-b]pyridine,2-bromo-7-chloro- 1206249-84-4 wiki, Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2FGytDcQTo5cdZYAvxsfL4tACpoxWtWZAih-qSKjdH8f1LBliVG7LNIov3-DhOnEVCrLSV5j5ADsMT53EBgdO9SyMAQrpRNxU5_ARSdSxPDkDtpNfUaShV1eVFOCKZByo3Vgj0sSbNtybj5yC7JVxe-1qecO6SaCKdDop7kpT5yAMJLU_JfoaphbLu8FxYY=]
  • Halogenated Solvents in Laboratories, Temple University Campus Operations.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfEM8RZ3TnXVY5u2B9gFjomftr0hBb9vF_havOOdRPc7wLL65bj8M0Wv4OiILQIKwvaDbANB9jZE3AcjWkJjXfdMUdhZyzMRu3yZXSMXb0ZAI7bijK8oyN-drMbU8hXy7yl3vhjhBSJ4e8D60K-xthVlD4fouSb-KYAjc0b00TjyugnUMubIaiTNrRyc5QPBzMJoZ0FZNsC-dNCYne89F5pgXAgmq6XMsbpcpNaUZXcFpKTtmfd_gnfRdk_6N90HzinA=]
  • 7.2 Organic Solvents | Environment, Health and Safety, Cornell University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYbqeOLwnrUQN4Tm0qO3nDhoEnFjhSeXOiuLEzrlj-9UI4JjeEdOYE_FPUKEhEO10dRoo-dvDeVE1Fhg_dF-iTj44Uf6cp6PgD7OlfiaMTNeCf5qvlluDDpho1Hbpf9GFdnFQJ72K1TkRWO8KpWx2X7mEba0jcNY_l1iNHclFZQ-3PDIewNL7a7NzxW9qYNtDzG3Dvdx1-23R1q4TvYp2azuCclWIKqcol6txW4mF8I2Y=]
  • Microbial-based natural products as potential inhibitors targeting DNA gyrase B of Mycobacterium tuberculosis: an in silico study, Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0eeDvPvc3wxUesizaMAxBDMQEoLXZg77iCKvfExca6vRiGKCFNioCz0Q55ya2kJjUo-RsDWtFr9lixBgEZvZUqnNcUsLlJiD0MEjR6kC9z8h-NhneQHyMPJORiRvpg87AkJLnS0IyKxOT7FT8AdX_5QKslA1JADDhf7MCkrv34jfuGQpY-9zQdkd9TqTTAbCz1g==]
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjQ_nDYtr6iRwsD9PRUuRsVHBKDYHW9GrjCEISSKzFKSa3UR3PymtnKu1Jklqr8RXytxdcfXDt461tbaLMl8qgzx8H5I9U7ziFUYnL0r91zdTO8EXqoSUH8-cgTxd3tzDyIoZazw==]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_FWpg3Fhsc1MGgsk3G5WT_s3_EV-DvTAZQNc6EXV_oUCam2-zZIMoNEAl5TO_N3PrPsPYCWAEO0W0f08N8_Y7ask7DSH3QSoQtWXIItgLTI1irPLOOkb1VwbvPzvZq9-bBS_4K1jxU7LHUyXlHlpd0vg60HOI_T-hytk6el8nSIcGreBndBwvQNX0U-yVAwUMaK3LWUcDwLvYtQVQ8bTFNw1]
  • Laboratory Safety Guidance, OSHA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNOHX4vf9PNwPrta0lWSaK2-mj0YEQnA5-7xBCN35lLTJIKyKx_LZlf1otLmXFt0-uJ_wAxDzXdh7yeRV8wjlyvWCLhGvLoMkzBrGXSP4O9TTuk7sdy4cEZPr5wFV6Qeewz-vIywyjLr7DLdddYEMuUweP4f0dleugN5KVynBLg2bBrnCmf3q-DcqWEK-GXvVtKe9GbkEz]
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM, YMAWS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtO9ATtGrgrh9-hxQWbg1nw9TYahn2713cDGtrymSxUDf_HlXmpxYvEuSSKQvD5OtBmv9AlRRkqGUTtBsrpl-rGamUfrxmn5XWnNdtiu3inHkSIZOW91pXfTNnXculloXmvSC5baa-Zxe14LUTJ7Y7bA95bdM_MZfR8he5qlsINNMNqJsD3jNC9NXVvzdIwpGSlhUzAwNitWr9IY22ao32p8iW8z_EzlTh5CVfPpSffT7sUGhHK81q0kunpeUOuy-wV1cPYEMbvVBMDqlyHMDXX1E=]
  • NIOSH Pocket Guide to Chemical Hazards Respirator Recommendations, TruAbrasives/NIOSH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvolk1KZADrPUls_dUGv8SwLeMF3l_7O7xLIKqKiraDTZD9yaDk9WAWjQyULLr0MC-u6GeZFZKBfL58P7xnjxBqOf1iCeSCJDANOF4k1_zlVXp_8xi5kMEgxvIuAw__ARNhUIjtQUU-BzE5sQg7ttTIXnL_biFTr3mqaCkaJ1m6cA_PaXcrt5bgOna7TadWk-jCuRWSYw_FAQ6tHwpHna3a1v4RD8O]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.